Abaperidone
Description
Properties
IUPAC Name |
7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXEUYZCLRXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171488 | |
| Record name | Abaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183849-43-6 | |
| Record name | Abaperidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABAPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Risperidone's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia and other psychiatric disorders. Its therapeutic efficacy is primarily attributed to its unique and potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] Unlike first-generation antipsychotics, which primarily exhibit high-affinity D2 receptor blockade, risperidone's dual-receptor action and specific kinetic properties at the D2 receptor contribute to its "atypical" profile, characterized by a broader spectrum of efficacy and a generally more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[2][3] This document provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of risperidone at the dopamine D2 receptor.
Core Mechanism of Action at the D2 Receptor
The cornerstone of risperidone's antipsychotic action is the competitive antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. Schizophrenia's positive symptoms, such as hallucinations and delusions, are theorized to stem from hyperactive dopaminergic signaling in this region. By binding to and blocking D2 receptors, risperidone prevents endogenous dopamine from activating these receptors, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.
A critical feature distinguishing risperidone from many first-generation agents is its kinetic profile. Risperidone exhibits rapid dissociation from the D2 receptor. This "fast-off" property is hypothesized to allow for a more transient blockade, permitting physiological dopamine transmission to resume between dosing intervals. This is thought to contribute to the lower incidence of EPS compared to drugs that bind more tightly and for longer durations.
Furthermore, PET studies indicate that risperidone binds to both the high-affinity (D2,high) and low-affinity (D2,low) states of the D2 receptor in nearly identical proportions. This suggests a comprehensive blockade of the receptor regardless of its G-protein coupling state.
Quantitative Data: Receptor Binding and Occupancy
The pharmacological profile of risperidone is defined by its binding affinities for various neurotransmitter receptors. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
In Vitro Receptor Binding Affinities
The following table summarizes the binding affinities of risperidone for the dopamine D2 receptor and other key receptors implicated in its therapeutic effects and side-effect profile. Risperidone demonstrates a notably high affinity for the 5-HT2A receptor, which is approximately 10-20 times greater than its affinity for the D2 receptor.
| Receptor | Risperidone Ki (nM) | Reference(s) |
| Dopamine D2 | 3.13 - 3.3 | |
| Dopamine D4 | 7.3 | |
| Serotonin 5-HT2A | 0.16 - 0.2 | |
| Alpha-1 Adrenergic | 0.8 - 5.0 | |
| Alpha-2 Adrenergic | 7.54 - 16.0 | |
| Histamine H1 | 2.23 - 20.0 | |
| Serotonin 5-HT1A | 420 | |
| Dopamine D1 | 240 | |
| Muscarinic M1 | >10,000 |
Table 1: Summary of in vitro binding affinities (Ki) of risperidone for various neurotransmitter receptors.
In Vivo D2 Receptor Occupancy
Positron Emission Tomography (PET) studies have been instrumental in elucidating the relationship between risperidone dosage, plasma concentration, and the degree of D2 receptor blockade in the human brain. A therapeutic window of 65-80% D2 receptor occupancy is widely considered optimal for antipsychotic efficacy while minimizing the risk of EPS. Occupancy levels exceeding 80% are strongly correlated with an increased incidence of motor side effects.
| Dosage | Plasma Concentration (Active Moiety*) | Striatal D2 Occupancy (%) | Study Type / Radiotracer | Reference(s) |
| 0.5 - 2.0 mg (single oral dose) | Not specified | 24 - 69% | PET / [11C]raclopride | |
| 6 mg/day (oral) | Not specified | 75 - 80% | PET | |
| 25 mg (long-acting injection) | Variable | 54.0% (pre-injection) - 71.0% (post-injection) | PET / [11C]raclopride | |
| 50 mg (long-acting injection) | Variable | 65.4% (pre-injection) - 74.4% (post-injection) | PET / [11C]raclopride | |
| 75 mg (long-acting injection) | Variable | 75.0% (pre-injection) - 81.5% (post-injection) | PET / [11C]raclopride | |
| ED50 (Oral) | 8.01 - 9.15 ng/mL | 50% | PET / [11C]raclopride & [11C]MNPA | |
| ED50 (Long-acting injection) | 11.06 ng/mL | 50% | PET / [11C]raclopride |
Active Moiety = Risperidone + 9-hydroxyrisperidone (paliperidone) Table 2: Summary of in vivo D2 receptor occupancy data from PET studies.
Signaling Pathways
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
-
Dopamine Activation: When dopamine binds to the D2 receptor, it activates the associated Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates gene transcription and neuronal activity.
Risperidone's Role: As a competitive antagonist, risperidone binds to the D2 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade. This blockade effectively reverses the dopamine-induced suppression of cAMP production.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies.
Radioligand Binding Assay for Receptor Affinity (Ki)
This in vitro technique is used to determine the affinity of a drug (the "competitor," e.g., risperidone) for a specific receptor.
Methodology:
-
Tissue/Cell Preparation: Homogenates are prepared from brain tissue (e.g., striatum) or cultured cells expressing a high density of dopamine D2 receptors.
-
Incubation: The homogenates are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone or [11C]raclopride) that is known to bind with high affinity to the D2 receptor.
-
Varying concentrations of the unlabeled competitor drug (risperidone).
-
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound (free) radioligand, typically through rapid vacuum filtration.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of risperidone that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Lynchpin of Atypicality: A Technical Guide to the Role of 5-HT2A Receptor Antagonism in Risperidone's Efficacy
For Immediate Release
Abstract
Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its therapeutic effects through a complex pharmacodynamic profile. While its antagonism of the dopamine D2 receptor is a shared characteristic with first-generation antipsychotics, its high-affinity blockade of the serotonin 5-HT2A receptor is pivotal to its classification as an "atypical" antipsychotic. This technical guide provides an in-depth exploration of the critical role of 5-HT2A receptor antagonism in the clinical efficacy of risperidone. We will dissect the molecular mechanisms, downstream signaling cascades, and the intricate interplay with dopaminergic pathways that contribute to its therapeutic benefits, including its efficacy against both positive and negative symptoms of schizophrenia and its comparatively favorable side-effect profile at therapeutic doses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial aspect of risperidone's pharmacology.
Introduction: The Serotonin-Dopamine Hypothesis and the Advent of Atypical Antipsychotics
The dopamine hypothesis of schizophrenia, which posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway underlies the positive symptoms of psychosis, has long been the foundation of antipsychotic drug development.[1] However, this hypothesis does not fully account for the negative and cognitive symptoms of the disorder, which are thought to be associated with a dysfunction of the mesocortical pathway.[1] The emergence of atypical antipsychotics, such as risperidone, was driven by the need for therapies that could address a broader spectrum of symptoms with a reduced propensity for extrapyramidal side effects (EPS). A key innovation in the development of these agents was the recognition of the modulatory role of the serotonin system, particularly the 5-HT2A receptor, on dopaminergic pathways.
Risperidone was synthesized with the goal of combining potent D2 receptor blockade with even more potent 5-HT2A receptor antagonism.[1] This dual action is central to the "5-HT2A/D2 theory of atypicality," which suggests that a high 5-HT2A to D2 receptor affinity ratio is associated with a lower risk of EPS.[1]
Quantitative Pharmacodynamics of Risperidone
The therapeutic action of risperidone is a direct consequence of its binding to and modulation of various neurotransmitter receptors. The following tables summarize key quantitative data on risperidone's receptor binding affinity and in vivo receptor occupancy.
Table 1: Receptor Binding Affinities (Ki) of Risperidone
This table presents the dissociation constants (Ki) of risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.2 - 0.4 | [1] |
| D2 | 3.13 - 3.2 | |
| D4 | 7.3 | |
| Alpha 1A | 5 | |
| Alpha 2A | 16 | |
| H1 | 20 | |
| 5-HT1A | 420 | |
| 5-HT2C | 50 | |
| D1 | 240 | |
| M1 | >10,000 |
Table 2: Comparative Receptor Affinities of Atypical Antipsychotics (Ki in nM)
This table provides a comparison of the binding affinities of risperidone with other atypical antipsychotics for the 5-HT2A and D2 receptors, highlighting the varying 5-HT2A/D2 affinity ratios.
| Antipsychotic | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ratio |
| Risperidone | 0.4 | 3.13 | 7.8 |
| Olanzapine | 4 | 11 | 2.8 |
| Clozapine | 11 | 125 | 11.4 |
| Quetiapine | - | 160 | - |
| Aripiprazole | - | - | - |
| Ziprasidone | - | 4.8 | - |
Data for Quetiapine, Aripiprazole, and Ziprasidone were not consistently available in the same format for direct comparison in this table.
Table 3: In Vivo Receptor Occupancy of Risperidone
This table summarizes the percentage of 5-HT2A and D2 receptors occupied by risperidone at different daily doses, as measured by positron emission tomography (PET) and single-photon emission computed tomography (SPET) studies.
| Daily Dose | 5-HT2A Occupancy (%) | D2 Occupancy (%) | Study Type | Reference |
| 1 mg | ~60% | ~50% | PET | |
| 3 mg/day | 83% (range: 65%-112%) | 72% (range: 53%-78%) | PET | |
| 6 mg/day | 95% (range: 86%-109%) | 82% (range: 79%-85%) | PET | |
| 6 mg daily | 78-88% | 75-80% | PET |
The Central Role of 5-HT2A Receptor Antagonism
Risperidone's high affinity for the 5-HT2A receptor is a defining feature of its pharmacological profile. This potent antagonism contributes to its efficacy in several key ways:
-
Modulation of Dopamine Release: Serotonergic neurons originating in the raphe nuclei project to and modulate the activity of dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). Specifically, 5-HT2A receptor activation on pyramidal neurons in the prefrontal cortex can stimulate the release of glutamate, which in turn excites VTA dopaminergic neurons, leading to increased dopamine release. By blocking these 5-HT2A receptors, risperidone can indirectly reduce dopaminergic activity in the mesolimbic pathway, contributing to its antipsychotic effect on positive symptoms. Conversely, in the mesocortical pathway, 5-HT2A antagonism is thought to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms.
-
Inverse Agonism: Recent studies have revealed that risperidone acts as an inverse agonist at the 5-HT2A receptor. This means that in addition to blocking the effects of serotonin, it can also reduce the receptor's constitutive (baseline) activity. This inverse agonism, particularly at Gαq, Gα11, and Gα14 proteins, may contribute to its therapeutic effects by further dampening overactive signaling pathways.
-
Functional Selectivity: The 5-HT2A receptor can signal through multiple intracellular pathways. Risperidone exhibits functional selectivity, meaning it has a preference for inhibiting certain downstream signaling cascades over others. This pathway-specific antagonism may be crucial in fine-tuning its clinical effects and side-effect profile.
Signaling Pathways Modulated by Risperidone
The antagonism of the 5-HT2A receptor by risperidone initiates a cascade of intracellular events. The primary signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins, which subsequently activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another important signaling component is β-arrestin, which can mediate receptor desensitization and also initiate its own signaling cascades. Risperidone's inverse agonism has been shown to reduce the basal activity of the PLC pathway.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Risperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of risperidone, an atypical antipsychotic medication. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure of Risperidone
Risperidone is a complex heterocyclic compound belonging to the benzisoxazole class of antipsychotic drugs.[1] Its chemical structure is characterized by three main moieties: a fluorinated benzisoxazole group, a piperidine ring, and a pyridopyrimidine system.
The International Union of Pure and Applied Chemistry (IUPAC) name for risperidone is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[2][3][4]
Table 1: Chemical and Physical Properties of Risperidone
| Property | Value | Reference |
| CAS Number | 106266-06-2 | [2] |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | |
| Molecular Weight | 410.49 g/mol | |
| Melting Point | 170 °C | |
| Appearance | White to slightly beige crystalline powder | |
| Solubility | Practically insoluble in water, freely soluble in methylene chloride, soluble in methanol and 0.1 N HCl. |
Below is a DOT script to generate a diagram of the chemical structure of risperidone.
A diagram illustrating the key chemical moieties of the risperidone molecule.
Synthesis of Risperidone
The most widely employed synthetic route for risperidone involves the N-alkylation of a benzisoxazole-piperidine intermediate with a pyridopyrimidine derivative. This convergent synthesis strategy allows for the independent preparation of the two key heterocyclic systems, which are then coupled in the final step.
Overview of the Main Synthetic Pathway
The synthesis can be conceptually divided into three main stages:
-
Synthesis of the Benzisoxazole-Piperidine Intermediate: Preparation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.
-
Synthesis of the Pyridopyrimidine Intermediate: Preparation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
-
Final Condensation: N-alkylation of the benzisoxazole-piperidine with the chloroethyl-pyridopyrimidine to yield risperidone.
Below is a DOT script that visualizes the overall synthetic workflow.
A workflow diagram illustrating the key stages in the synthesis of risperidone.
Experimental Protocols
This intermediate is synthesized from 2,4-difluorobenzoyl chloride and N-acetyl-4-piperidinecarbonyl chloride.
Protocol:
-
Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with 1-acetyl-4-piperidine-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in a suitable solvent like dichloromethane. This reaction forms 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one.
-
Deprotection: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis, typically by refluxing with 6N hydrochloric acid, to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone.
-
Oxime Formation: The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as N,N-diethylethanamine.
-
Cyclization: The oxime undergoes intramolecular cyclization to form the benzisoxazole ring. This is typically achieved by refluxing with a strong base, such as 50% aqueous potassium hydroxide. The resulting product is 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.
This intermediate is prepared from 2-aminopyridine and 3-acetyl-γ-butyrolactone.
Protocol:
-
Cyclocondensation: 2-Aminopyridine is reacted with 3-acetyldihydrofuran-2(3H)-one (2-acetylbutyrolactone) in the presence of a dehydrating agent like p-toluenesulfonic acid to form 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Reduction: The pyridopyrimidine ring is hydrogenated to the tetrahydro derivative. This is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.
-
Chlorination: The hydroxyl group of the side chain is replaced with a chlorine atom. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The product is 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride.
Protocol:
-
N-Alkylation: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
-
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically sodium carbonate (Na₂CO₃), is used to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. A catalytic amount of potassium iodide (KI) is often added to enhance the reaction rate. The reaction mixture is heated, for instance, to 110-120 °C for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by adding water. The solid is collected by filtration and washed. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.
Quantitative Data on Synthesis
The following table summarizes typical reaction conditions and yields for the final condensation step to produce risperidone.
Table 2: Comparison of Reaction Conditions for the Final Synthesis of Risperidone
| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| DMF | Na₂CO₃ | KI | Reflux | - | 46 | - | |
| Water | Na₂CO₃ | - | 110-120 | 0.67 | 93.2 | 99.5 (HPLC) | |
| Acetonitrile | Na₂CO₃ | KI | 79-83 | 17 | 74 (crude) | 99.8 (HPLC after recrystallization) | |
| Isopropanol | Na₂CO₃ | KI | 79-83 | 17 | 60 (overall) | 99.8 (HPLC) |
Alternative Synthetic Approaches
While the N-alkylation route is the most common, other synthetic strategies have been explored to improve efficiency and yield. One notable alternative involves a Stille coupling reaction. This approach creates a vinyl-substituted pyridopyrimidine intermediate, which can then be further elaborated to introduce the piperidine-benzisoxazole moiety. While this method can offer high yields, it involves the use of organotin reagents, which have toxicity concerns.
Spectroscopic Characterization
The structural elucidation and purity assessment of risperidone and its intermediates rely on various spectroscopic techniques.
Table 3: Key Spectroscopic Data for Risperidone
| Technique | Key Signals/Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzisoxazole ring, the aliphatic protons of the piperidine and tetrahydropyridopyrimidine rings, and the methyl group. | |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic carbons in the heterocyclic systems. | |
| IR (KBr) | Characteristic absorption bands for the C=O stretching (around 1650 cm⁻¹), C-F stretching, and C-N stretching vibrations. | |
| Mass Spectrometry (ESI) | A prominent molecular ion peak (M+H)⁺ at m/z 411. |
Conclusion
This technical guide has detailed the chemical structure and the primary synthetic route for risperidone, a key atypical antipsychotic. The synthesis is a well-established multi-step process involving the preparation of two key heterocyclic intermediates followed by their condensation. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in the field of pharmaceutical sciences. Further research into alternative, more efficient, and greener synthetic methodologies continues to be an area of active investigation.
References
- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. WO2005030772A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Pharmacodynamics of Risperidone and Paliperidone: An In-depth Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacodynamic properties of the atypical antipsychotic risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on receptor binding affinities, explores the intricate signaling pathways, and outlines the experimental methodologies foundational to our understanding of these compounds.
Core Mechanism of Action: D₂ and 5-HT₂A Receptor Antagonism
The primary therapeutic effects of risperidone and paliperidone are attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Schizophrenia and various mood disorders are thought to arise from an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways in the brain.[1] By blocking these receptors, risperidone and paliperidone effectively reduce this hyperactivity.[1]
Risperidone exhibits a particularly high affinity for 5-HT2A receptors, approximately 10-20 times greater than its affinity for D2 receptors. This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older, typical antipsychotics, which primarily target D2 receptors with high affinity. The blockade of 5-HT2A receptors may also play a role in mitigating negative symptoms of schizophrenia by increasing dopamine release in the frontal cortex.
Paliperidone, as the active metabolite of risperidone, shares a similar mechanism of action, demonstrating potent antagonism at both D2 and 5-HT2A receptors. Both compounds also exhibit antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which can contribute to some of their side effects.
Caption: Primary mechanism of action of risperidone and paliperidone.
Quantitative Receptor Binding Profile
The affinity of risperidone and paliperidone for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding affinity. The following table summarizes the Ki values (in nM) for risperidone and paliperidone across a range of receptors.
| Receptor | Risperidone Ki (nM) | Paliperidone Ki (nM) |
| Dopamine D₂ | 3.1 - 5.9 | 0.16 - 5.9 |
| Serotonin 5-HT₂A | 0.16 - 4.8 | 0.25 - 4.8 |
| Serotonin 5-HT₇ | 1.3 - 2.6 | 0.8 - 1.1 |
| Adrenergic α₁ | 0.8 - 1.2 | 1.1 - 2.3 |
| Adrenergic α₂ | 1.1 - 7.3 | 2.8 - 8.9 |
| Histamine H₁ | 2.1 - 6.9 | 8.3 - 11 |
| Muscarinic M₁ | >1000 | No affinity reported |
Note: Data compiled from multiple preclinical studies. Ranges reflect variability across different experimental conditions and tissues.
While both compounds demonstrate high affinity for D₂ and 5-HT₂A receptors, there are subtle differences in their binding profiles. For instance, risperidone generally shows a higher affinity for 5-HT receptors compared to paliperidone.
Signaling Pathways and Functional Activity
Beyond simple receptor blockade, the interaction of risperidone and paliperidone with D₂ and 5-HT₂A receptors triggers complex downstream signaling cascades. Activation of the 5-HT₂A receptor typically couples to Gq/11 proteins, while D₂ receptor activation is linked to Gi/o proteins. The antagonistic action of these drugs modulates these pathways.
Interestingly, studies have shown that risperidone and paliperidone can act as inverse agonists at D₂ receptors, meaning they can reduce the basal level of receptor activity even in the absence of dopamine. Paliperidone has been observed to have a more pronounced inverse agonist effect at D₂ receptors compared to risperidone.
Furthermore, evidence suggests a functional crosstalk and potential heteromerization of 5-HT₂A and D₂ receptors. This interaction could lead to synergistic or inhibitory effects on their respective signaling pathways, further complicating the overall pharmacodynamic profile.
Caption: Downstream signaling pathways of D₂ and 5-HT₂A receptors.
Experimental Protocols: Elucidating Pharmacodynamics
The quantitative data and mechanistic insights discussed are derived from a variety of sophisticated experimental techniques.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor. The general protocol involves:
-
Tissue/Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are isolated.
-
Incubation: These membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor, along with varying concentrations of the test compound (risperidone or paliperidone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the Ki using the Cheng-Prusoff equation.
Caption: General workflow of a radioligand binding assay.
Functional Assays
To determine the functional consequences of receptor binding (i.e., whether a compound is an agonist, antagonist, or inverse agonist), various functional assays are employed. These can include:
-
Second Messenger Assays: Measuring changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or inositol phosphates.
-
Calcium Mobilization Assays: For Gq-coupled receptors like 5-HT₂A, changes in intracellular calcium levels upon receptor activation can be measured using fluorescent dyes.
-
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway.
Conclusion
Risperidone and its active metabolite paliperidone are potent antipsychotic agents with a complex pharmacodynamic profile centered on the dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. While their overall mechanisms are similar, subtle differences in receptor binding affinities and functional activities may contribute to variations in their clinical effects and side-effect profiles. A thorough understanding of their pharmacodynamics, supported by robust experimental data, is essential for the continued development of safer and more effective treatments for psychiatric disorders.
References
Preclinical Profile of Risperidone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of Risperidone, an atypical antipsychotic medication. The document focuses on its receptor binding profile, pharmacokinetics, and its effects in established animal models of psychosis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
In Vitro Studies
In vitro studies are fundamental in characterizing the pharmacological profile of a compound, providing insights into its mechanism of action at the molecular and cellular levels.
Receptor Binding Affinity
Risperidone's "atypical" antipsychotic properties are largely attributed to its potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] Its high affinity for the 5-HT2A receptor relative to the D2 receptor is a key characteristic that distinguishes it from typical antipsychotics.[2]
Table 1: In Vitro Receptor Binding Profile of Risperidone
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.12 - 0.2[2][3] |
| 5-HT1A | 420 |
| 5-HT2C | 50 |
| Dopamine Receptors | |
| D2 | 3.0 - 3.13 |
| D4 | 7.3 |
| D1 | 240 |
| Adrenergic Receptors | |
| Alpha-1 | 0.8 |
| Alpha-2 | 7.3 - 7.54 |
| Histamine Receptors | |
| H1 | 2.1 - 2.23 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the receptor binding affinity of Risperidone using radioligand binding assays.
Objective: To quantify the affinity of Risperidone for various neurotransmitter receptors.
Materials:
-
Tissue Preparation: Rat or guinea pig brain tissue (e.g., frontal cortex for 5-HT2A, striatum for D2) or cell lines expressing cloned human receptors.
-
Radioligands:
-
For 5-HT2A receptors: [3H]ketanserin or [125I]7-amino-8-iodoketanserin ([125I]AMIK).
-
For D2 receptors: [3H]spiperone or [3H]YM-09151-2.
-
For Alpha-1 adrenergic receptors: [3H]prazosin.
-
For Alpha-2 adrenergic receptors: [3H]clonidine.
-
For Histamine H1 receptors: [3H]pyrilamine.
-
-
Test Compound: Risperidone in various concentrations.
-
Incubation Buffer: Appropriate buffer solution (e.g., Tris-HCl) with specific ions and at a physiological pH.
-
Filtration Apparatus: Cell harvester to separate bound and unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the selected brain tissue or cells in ice-cold buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of Risperidone (or a competing ligand for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Determine the IC50 value (the concentration of Risperidone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic effects and potential side effects of a drug in a living organism.
Receptor Occupancy
Ex vivo autoradiography and Positron Emission Tomography (PET) studies have been used to determine the in vivo receptor occupancy of Risperidone in animal models and humans. These studies confirm that Risperidone occupies both 5-HT2A and D2 receptors in the brain.
Table 2: In Vivo Receptor Occupancy of Risperidone in Rats
| Receptor | Brain Region | ED50 (mg/kg, s.c.) |
| 5-HT2A | Frontal Cortex | 0.0075 - 0.067 |
| D2 | Striatum | 0.66 - 2.5 |
| Alpha-1 | - | 0.32 - 0.75 |
| Alpha-2 | - | 3.7 |
| H1 | Cerebellum (guinea pig) | 0.45 |
ED50 is the dose of a drug that produces 50% of its maximum effect, in this case, 50% receptor occupancy.
Animal Models of Antipsychotic Activity
The CAR test is a widely used preclinical model to predict the antipsychotic efficacy of drugs. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response. Risperidone has been shown to effectively inhibit the CAR in rats.
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Risperidone has been shown to reverse deficits in PPI induced by psychotomimetic drugs or in neurodevelopmental models of schizophrenia.
Catalepsy, a state of motor immobility, is an animal model used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs. While typical antipsychotics are potent inducers of catalepsy, atypical antipsychotics like Risperidone generally have a lower propensity to induce this effect at therapeutically relevant doses.
Experimental Protocols: In Vivo Behavioral Assays
Objective: To assess the antipsychotic-like activity of Risperidone by measuring its ability to suppress a learned avoidance response.
Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) through the grid floor.
-
The trial ends when the rat escapes to the other compartment (escape response).
-
Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Administer Risperidone or vehicle to the trained rats at various doses and time points before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: Analyze the percentage of avoidance responses for each treatment group. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Objective: To evaluate the effect of Risperidone on sensorimotor gating.
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (mouse or rat).
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.
-
Test Session:
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74-86 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Drug Administration: Administer Risperidone or vehicle before the test session.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: (%PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]). An increase in %PPI in animals with a baseline deficit indicates an improvement in sensorimotor gating.
Objective: To assess the potential of Risperidone to induce extrapyramidal side effects.
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm).
Procedure:
-
Drug Administration: Administer Risperidone or a positive control (e.g., haloperidol) to rats.
-
Catalepsy Test:
-
At specific time points after drug administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the time (latency) it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the mean latency to descend for the Risperidone-treated group with the vehicle and positive control groups. A significant increase in latency indicates the induction of catalepsy.
Neurochemical Effects
In vivo microdialysis studies in freely moving rats have shown that Risperidone can increase the extracellular levels of dopamine and serotonin in different brain regions. For instance, Risperidone has been found to increase dopamine release in the prefrontal cortex, nucleus accumbens, and striatum. It also enhances serotonin metabolism, particularly in the medial prefrontal cortex.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Risperidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Experimental Workflows
The following diagrams illustrate the general workflow for key in vivo preclinical studies of Risperidone.
Caption: Conditioned Avoidance Response (CAR) experimental workflow.
Caption: Prepulse Inhibition (PPI) experimental workflow.
Caption: Catalepsy assessment experimental workflow.
Conclusion
The preclinical in vitro and in vivo data for Risperidone consistently demonstrate its potent antagonism of 5-HT2A and D2 receptors, with a higher affinity for the former. This receptor binding profile is believed to underlie its efficacy in treating both positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. The animal models discussed in this guide provide robust methods for evaluating the antipsychotic potential and side effect liability of novel compounds, with Risperidone serving as a key benchmark for an atypical antipsychotic. The detailed protocols and workflows presented here offer a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery.
References
- 1. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and properties of Risperidone
An In-depth Technical Guide on Risperidone: Molecular Profile, Properties, and Methodologies
Abstract
Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Belonging to the benzisoxazole class of derivatives, its therapeutic efficacy is primarily attributed to its potent antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, pharmacodynamics, and pharmacokinetics of Risperidone. Detailed experimental protocols for its characterization and synthesis are presented, supplemented by structured data tables and workflow visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Risperidone is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. It is a white to slightly beige powder, practically insoluble in water, but freely soluble in methylene chloride and soluble in methanol. Its core structure is a pyridopyrimidine moiety linked to a fluoro-benzisoxazolyl-piperidine group.
| Property | Value | Reference |
| Molecular Formula | C23H27FN4O2 | |
| Molecular Weight | 410.49 g/mol | |
| Monoisotopic Mass | 410.211804333 g/mol | |
| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Topological Polar Surface Area | 61.9 Ų |
Pharmacodynamics and Mechanism of Action
The therapeutic action of Risperidone is mediated through a combination of receptor antagonisms. While its precise mechanism is not fully elucidated, its efficacy in treating schizophrenia is thought to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates positive symptoms, and its antagonism of 5-HT2A receptors. Risperidone exhibits a high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors. This high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.
Risperidone also demonstrates significant antagonist activity at α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors, which may contribute to some of its therapeutic and adverse effects, such as orthostatic hypotension and sedation.
Receptor Binding Profile
The binding affinities of Risperidone for various neurotransmitter receptors are summarized below. The inhibition constant (Ki) is inversely proportional to binding affinity.
| Receptor | Ki Value (nM) | Reference |
| Serotonin 5-HT2A | 0.16 - 0.2 | |
| Dopamine D2 | 3.13 - 3.2 | |
| α1-Adrenergic | 0.8 | |
| Histamine H1 | 2.23 - 20 | |
| α2-Adrenergic | 7.54 | |
| Dopamine D4 | 7.3 | |
| Serotonin 5-HT2C | 50 | |
| Dopamine D1 | 240 | |
| Serotonin 5-HT1A | 420 | |
| Muscarinic M1 | >10,000 |
Signaling Pathways
The primary signaling pathway involves the competitive antagonism of D2 and 5-HT2A receptors, which modulates downstream dopaminergic and serotonergic neurotransmission. Blockade of these receptors is thought to reduce the overactivity in the mesolimbic and mesocortical pathways associated with schizophrenia.
Caption: Risperidone's primary mechanism of action.
Pharmacokinetics
Risperidone is well-absorbed after oral administration, with an absolute bioavailability of 70%. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolite has a pharmacological activity similar to the parent drug, and the clinical effect is a result of the combined concentrations of Risperidone and 9-hydroxyrisperidone (the "active moiety").
| Parameter | Value | Reference |
| Bioavailability (Oral) | 70% | |
| Volume of Distribution | 1-2 L/kg | |
| Plasma Protein Binding | Risperidone: ~90%9-hydroxyrisperidone: ~77% | |
| Primary Metabolism | Hepatic, via CYP2D6 hydroxylation | |
| Elimination Half-Life (Active Moiety) | ~20 hours | |
| Time to Steady State (Active Moiety) | 5-6 days | |
| Excretion | Primarily renal (urine) |
Experimental Protocols
In Vitro Receptor Binding Affinity Assay
This protocol describes a standard competitive radioligand binding assay to determine the affinity (Ki) of Risperidone for a specific receptor, such as the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatal tissue for D2 receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.
-
Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the competitor drug (Risperidone).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Risperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for an in vitro receptor binding assay.
Pharmacokinetic Analysis via LC-MS/MS
This protocol outlines the quantification of Risperidone and its metabolite, 9-hydroxyrisperidone, in plasma samples.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at various time points following drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: An internal standard is added to the plasma samples. The analytes (Risperidone and 9-hydroxyrisperidone) are extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The analytes are ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for quantification. For instance, for Risperidone, the transition m/z 411.1 > 190.9 might be monitored.
-
Data Analysis: A standard curve is generated using known concentrations of the analytes. The concentrations of Risperidone and 9-hydroxyrisperidone in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Caption: Experimental workflow for pharmacokinetic analysis.
Synthesis of Risperidone
A common synthetic route for Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable chloroethyl-pyridopyrimidinone derivative.
Methodology:
-
Reactant Preparation: The two key intermediates, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2), are prepared or sourced commercially.
-
Condensation Reaction: The intermediates are refluxed in a suitable solvent (e.g., methanol) in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) and optionally a catalyst like potassium iodide. The base neutralizes the HCl formed during the reaction, driving the N-alkylation forward.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the solvent is removed under vacuum. The residue is taken up in water and extracted with an organic solvent like methylene dichloride.
-
Purification: The crude product obtained after concentrating the organic extracts is purified, typically by recrystallization from a suitable solvent system, to yield pure Risperidone.
Conclusion
Risperidone's clinical utility is rooted in its unique pharmacodynamic profile, characterized by potent 5-HT2A and D2 receptor antagonism. Its physicochemical properties and pharmacokinetic profile, including its extensive metabolism to an active metabolite, are critical determinants of its therapeutic window and dosing regimen. The experimental methodologies detailed herein provide a foundational framework for the continued investigation, characterization, and quality control of this important antipsychotic agent in research and development settings.
References
The Dawn of Atypicality: A Technical Guide to the Early Development and Discovery of Risperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research and development that led to the discovery of risperidone, a cornerstone atypical antipsychotic. We will delve into the chemical synthesis, preclinical pharmacology, and early clinical investigations that established its unique therapeutic profile.
Introduction: A Targeted Approach to Antipsychotic Therapy
Developed in the 1980s by Janssen Pharmaceutica in Belgium, risperidone (initially designated R 64 766) emerged from a strategic effort to create a novel antipsychotic with a broader spectrum of efficacy and a more favorable side-effect profile than existing typical antipsychotics like haloperidol.[1][2] The development was guided by the "serotonin-dopamine antagonist" hypothesis, aiming to combine potent serotonin 5-HT2A and dopamine D2 receptor blockade.[2] This dual action was theorized to be crucial for treating not only the positive symptoms of schizophrenia (hallucinations, delusions) but also the negative and affective symptoms, with a reduced risk of extrapyramidal symptoms (EPS).[1] The discovery process was also notably influenced by the LSD model of psychopathology.[3] Risperidone was approved by the U.S. Food and Drug Administration (FDA) in 1993.
Chemical Synthesis
The synthesis of risperidone involves a multi-step process. A key final step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
References
- 1. Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovering risperidone: the LSD model of psychopathology (2003) | Francis C. Colpaert | 62 Citations [scispace.com]
A Technical Guide to Risperidone's Modulation of Mesolimbic and Mesocortical Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
This technical guide provides an in-depth examination of the pharmacological effects of risperidone, a second-generation antipsychotic, on the mesolimbic and mesocortical dopamine pathways. Schizophrenia is theorized to involve hyperactivity of the mesolimbic pathway, contributing to positive symptoms, and dysfunction of the mesocortical pathway, leading to negative and cognitive symptoms.[1] Risperidone's therapeutic efficacy is primarily attributed to its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This document synthesizes quantitative data from preclinical and clinical studies, details the experimental protocols used to obtain this data, and presents visual diagrams of the underlying neurobiological and experimental processes.
Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
Risperidone is an atypical antipsychotic characterized by its high affinity for both serotonergic 5-HT2A and dopaminergic D2 receptors.[4] Notably, its binding affinity for 5-HT2A receptors is approximately 10 to 20 times greater than for D2 receptors.[2] This high 5-HT2A/D2 binding ratio is a hallmark of many atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics. The primary action of risperidone is to decrease dopaminergic and serotonergic activity in the brain, thereby alleviating symptoms associated with schizophrenia and other mood disorders.
Receptor Binding Profile
The affinity of a drug for a receptor is inversely proportional to its dissociation constant (Ki); a lower Ki value signifies a higher binding affinity. Risperidone's binding profile demonstrates its multi-receptor activity.
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.16 - 0.2 | |
| Dopamine D2 | 3.1 - 7.3 | |
| Dopamine D4 | 7.3 | |
| Adrenergic α1A | 0.8 - 5 | |
| Adrenergic α2A | 7.54 - 16 | |
| Histamine H1 | 2.23 - 20 | |
| Serotonin 5-HT1A | 420 | |
| Serotonin 5-HT2C | 50 | |
| Dopamine D1 | 240 | |
| Muscarinic M1 | >10,000 |
Effects on the Mesolimbic Pathway
The mesolimbic pathway, which projects from the Ventral Tegmental Area (VTA) to the nucleus accumbens (NAc), is a key circuit in reward and motivation. Hyperactivity in this pathway is strongly linked to the positive symptoms of schizophrenia, such as hallucinations and delusions. Risperidone's primary therapeutic action on positive symptoms is mediated by its antagonism of D2 receptors in this pathway.
By blocking these postsynaptic D2 receptors, risperidone reduces excessive dopaminergic neurotransmission, thereby mitigating positive psychotic symptoms. Preclinical microdialysis studies confirm that risperidone administration increases the extracellular levels of dopamine and its metabolites in the nucleus accumbens, which is interpreted as a compensatory response to receptor blockade.
Quantitative Data: Mesolimbic Pathway
| Experimental Model | Brain Region | Treatment | Effect on Dopamine (DA) | Reference |
| Freely moving rats (In Vivo Microdialysis) | Nucleus Accumbens (NAc) | Risperidone (0.2 or 2.0 mg/kg, SC) | Increased DA release and metabolism | |
| Freely moving rats (In Vivo Microdialysis) | Nucleus Accumbens (NAc) Shell | Risperidone (dose not specified) | Preferential increase in DA release compared to NAc core | |
| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (1.0 mg/kg/day for 21 days) | +33% increase in D1 receptor binding | |
| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (3.0 mg/kg/day for 21 days) | +64% increase in D1 receptor binding | |
| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (1.0 & 3.0 mg/kg/day for 21 days) | +22% and +36% increase in D2 receptor binding, respectively |
Effects on the Mesocortical Pathway
The mesocortical pathway projects from the VTA to the prefrontal cortex (PFC) and is crucial for cognition and executive function. Dysfunction or hypoactivity in this pathway is associated with the negative and cognitive symptoms of schizophrenia.
Risperidone's effect on this pathway is more complex and is attributed to its potent 5-HT2A antagonism. Serotonergic neurons can inhibit dopamine release in the cortex. By blocking 5-HT2A receptors, risperidone is thought to disinhibit cortical dopamine neurons, leading to an increase in dopamine release in the prefrontal cortex. This action may help ameliorate negative and cognitive symptoms. In vivo microdialysis studies have shown that risperidone increases dopamine and serotonin release and metabolism in the medial prefrontal cortex (MPC).
Quantitative Data: Mesocortical & Striatal Receptor Occupancy
| Experimental Model | Brain Region | Treatment / Dose | Receptor Occupancy | Reference |
| Healthy Human Volunteers (PET) | Neocortex | 1 mg Risperidone (oral) | ~60% (5-HT2A) | |
| Healthy Human Volunteers (PET) | Striatum | 1 mg Risperidone (oral) | ~50% (D2) | |
| Schizophrenia Patients (PET) | Striatum | 2 mg/day Risperidone | 66% (D2) | |
| Schizophrenia Patients (PET) | Striatum | 4 mg/day Risperidone | 73% (D2) | |
| Schizophrenia Patients (PET) | Striatum | 6 mg/day Risperidone | 75-80% (D2) | |
| Schizophrenia Patients (PET) | Limbic-Cortical Regions | 1-6 mg/day Risperidone | 38% - 80% (D2) | |
| Schizophrenia Patients (SPET) | Temporal Cortex | ~2.6 mg Risperidone | 75.2% (D2/D3) | |
| Healthy Human Volunteers (PET) | Striatum | 0.5-2.0 mg Risperidone | 24-69% (D2) | |
| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 25 mg / 2 weeks | 71.0% (Post-injection) / 54.0% (Pre-injection) (D2) | |
| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 50 mg / 2 weeks | 74.4% (Post-injection) / 65.4% (Pre-injection) (D2) | |
| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 75 mg / 2 weeks | 81.5% (Post-injection) / 75.0% (Pre-injection) (D2) |
Detailed Experimental Protocols
Protocol: In Vitro Receptor Binding Assay
This protocol outlines a generalized method for determining the binding affinity (Ki) of a compound like risperidone.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.
-
Materials:
-
Test Compound: Risperidone.
-
Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Cell Membranes: Preparations from cell lines recombinantly expressing the target human receptor (e.g., HEK293 cells) or from specific animal brain regions.
-
Assay Buffer: A buffer solution optimized for the binding reaction.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Quantification Instrument: A liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: In a series of tubes, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (risperidone). A separate set of tubes containing a high concentration of an unlabeled drug is used to determine non-specific binding.
-
Incubation: The mixture is incubated for a specific duration at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Filters are quickly washed with cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Microdialysis
This protocol describes a typical microdialysis experiment in freely moving rats to measure extracellular neurotransmitter levels.
-
Objective: To measure extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions of an awake, behaving animal following drug administration.
-
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
Microdialysis Probe: A concentric or U-shaped probe with a semi-permeable membrane of a specific length and molecular weight cutoff.
-
Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.
-
Perfusion System: A syringe pump and a liquid swivel to allow free movement.
-
Perfusate: Artificial cerebrospinal fluid (aCSF) or Ringer's solution.
-
Sample Collection: Fraction collector with refrigerated vials.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Methodology:
-
Probe Implantation: The rat is anesthetized and placed in a stereotaxic frame. A guide cannula or the microdialysis probe itself is surgically implanted, targeting specific coordinates for the nucleus accumbens or medial prefrontal cortex. The assembly is secured to the skull with dental cement. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is connected to the perfusion system. The perfusate is pumped through the probe at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: An equilibration period allows the environment around the probe to stabilize. Baseline samples are collected to determine basal neurotransmitter levels.
-
Drug Administration: Risperidone or a vehicle control is administered (e.g., subcutaneously, SC).
-
Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials for several hours post-administration.
-
-
Sample Analysis: The collected dialysate samples are directly injected into an HPLC-ED system to separate and quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the average baseline concentration for each animal.
Protocol: Positron Emission Tomography (PET) Imaging
This protocol provides a general overview of a clinical PET study to determine receptor occupancy.
-
Objective: To quantify the in vivo occupancy of D2 and 5-HT2A receptors by risperidone in the human brain.
-
Materials:
-
Human Subjects: Healthy volunteers or patients with schizophrenia.
-
PET Scanner: A high-resolution brain imaging scanner.
-
Radioligands:
-
For D2 Receptors: Typically [11C]raclopride or [11C]FLB 457.
-
For 5-HT2A Receptors: Typically [11C]N-methylspiperone ([11C]NMSP).
-
-
Drug Administration: Oral or long-acting injectable risperidone.
-
-
Methodology:
-
Baseline Scan: An initial PET scan is performed before drug administration to measure the baseline density of the target receptors (binding potential). The subject is positioned in the scanner, and the radioligand is injected intravenously. Dynamic imaging data is collected over a period (e.g., 60-90 minutes).
-
Drug Treatment: Subjects are treated with risperidone to achieve a steady-state plasma concentration. For acute studies, a single dose is given. For chronic studies, patients are stabilized on a specific daily dose.
-
Post-Treatment Scan: A second PET scan is performed under the same conditions as the baseline scan. The presence of risperidone at the receptors will block the binding of the radioligand.
-
Plasma Sampling: Blood samples may be taken to measure the plasma concentration of risperidone and its active metabolite, 9-hydroxyrisperidone.
-
-
Data Analysis:
-
Regions of Interest (ROIs) are drawn on the PET images corresponding to brain areas rich in the target receptors (e.g., striatum for D2, cortex for 5-HT2A).
-
The binding potential of the radioligand is calculated for both the baseline and post-treatment scans.
-
Receptor occupancy is calculated as the percentage reduction in radioligand binding potential from the baseline to the post-treatment scan: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100.
-
Mandatory Visualizations
Caption: Risperidone's dual action on mesocortical and mesolimbic pathways.
Caption: Workflow for an in vivo microdialysis experiment in a rodent model.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Risperidone in Plasma by HPLC and LC-MS
These application notes provide detailed protocols for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma samples using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma for toxicological purposes or therapeutic drug monitoring where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | Risperidone | 9-Hydroxyrisperidone |
| Linearity Range | 5 - 100 ng/mL | 5 - 100 ng/mL |
| Limit of Quantification (LOQ) | 4 ng/mL[1] | 4 ng/mL[1] |
| Precision (RSD%) | < 3.6%[1] | < 3.6%[1] |
| Mean Recovery | ~95%[1] | ~83.5% - 95% |
| Detection Wavelength | 238 nm or 278 nm |
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, add an internal standard (e.g., diphenhydramine).
-
Perform a sample clean-up using C8 solid-phase extraction cartridges.
-
Condition the cartridge with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes (risperidone and 9-hydroxyrisperidone) with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a DAD detector.
-
Column: C8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (27%) and a pH 3.0 phosphate buffer (73%).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 60 µL.
-
Detection: Diode Array Detector set at 238 nm or 278 nm.
Workflow Diagram
Caption: HPLC-DAD experimental workflow for risperidone quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers high sensitivity and selectivity for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in plasma, making it ideal for pharmacokinetic studies and therapeutic drug monitoring, especially in pediatric patients where sample volume is limited.
Quantitative Data Summary
| Parameter | Risperidone | 9-Hydroxyrisperidone |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL | 0.2 - 0.5 ng/mL |
| Intra-day Precision (CV%) | < 11% | < 11% |
| Inter-day Precision (CV%) | < 11% | < 11% |
| Accuracy | 101.33–107.68% | 95.24–103.67% |
| Recovery | 70.20% - 84.50% | - |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add an internal standard (e.g., olanzapine).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection.
2. UPLC-MS/MS Conditions
-
LC System: A UPLC system for rapid separation.
-
Column: C18 column (e.g., 4.6 cm × 50 mm; 1.8 μm particle size).
-
Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid and 5 mM ammonium acetate buffer containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Risperidone transition: m/z 411.3 > 191.31
-
9-Hydroxyrisperidone transition: m/z 427.2 > 207.2
-
Internal Standard (Olanzapine) transition: m/z 312.70 > 256.29
-
Workflow Diagram
Caption: LC-MS/MS experimental workflow for risperidone quantification.
Method 3: Alternative LC-MS/MS with Liquid-Liquid Extraction
This method provides an alternative sample preparation technique using liquid-liquid extraction, which can offer cleaner extracts compared to protein precipitation.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample, add an internal standard.
-
Add 1 mL of an extraction solvent mixture, such as 15% methylene chloride in pentane.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions
-
The chromatographic and mass spectrometric conditions can be similar to those described in Method 2, with potential adjustments to the mobile phase gradient and column chemistry (e.g., a phenyl-hexyl column) to optimize separation with the different sample matrix.
Workflow Diagram
References
Application Notes and Protocols for In Vivo Testing of Risperidone in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for testing the antipsychotic properties of Risperidone in established animal models of psychosis. The following protocols and data summaries are intended to facilitate the replication and validation of preclinical studies.
Introduction
Risperidone is an atypical antipsychotic medication with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3][4] Its efficacy in treating the positive and negative symptoms of schizophrenia is well-documented.[5] Animal models are crucial for elucidating the neurobiological mechanisms of Risperidone and for the development of novel antipsychotic drugs. This document outlines key in vivo models and experimental protocols for evaluating the antipsychotic potential of compounds like Risperidone.
Key Animal Models of Psychosis
Several animal models are employed to study psychosis-like behaviors. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.
-
Pharmacological Models: These models induce psychosis-like behaviors through the administration of psychotomimetic drugs.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine, a dopamine agonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotics like Risperidone can attenuate this effect.
-
NMDA Receptor Antagonist Models: Drugs like phencyclidine (PCP) and ketamine, which block the NMDA receptor, can induce a wider range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.
-
-
Neurodevelopmental Models: These models involve early-life insults to the developing brain, leading to the emergence of behavioral abnormalities in adulthood that mimic aspects of schizophrenia.
-
Neonatal Ventral Hippocampal Lesion (NVHL): Lesions of the ventral hippocampus in neonatal rats result in post-pubertal behavioral changes, including deficits in prepulse inhibition (PPI), which can be reversed by atypical antipsychotics like Risperidone.
-
-
Genetic Models: These models utilize genetically modified animals that exhibit phenotypes relevant to schizophrenia.
-
Vasopressin V1b Receptor Knockout (V1bR KO) Mice: These mice show deficits in PPI, which can be ameliorated by Risperidone.
-
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This test assesses the ability of a compound to reverse the hyperlocomotor activity induced by a psychostimulant, modeling the positive symptoms of psychosis.
Materials:
-
Rodents (e.g., male Wistar rats or Swiss albino mice)
-
Risperidone
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline, or a solution containing saline, acetic acid, and sodium bicarbonate for Risperidone)
-
Open field apparatus equipped with photobeams or video tracking software
-
Syringes and needles for injection (subcutaneous or intraperitoneal)
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal individually in the open field apparatus and allow for a 30-60 minute habituation period.
-
Drug Administration (Risperidone): Administer Risperidone or vehicle via the chosen route (e.g., subcutaneous, s.c.). Doses can range from 0.045 mg/kg to 3.0 mg/kg depending on the study design.
-
Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for Risperidone to be absorbed and exert its effects.
-
Drug Administration (Amphetamine): Administer d-amphetamine (e.g., 0.3, 1.0, or 3.0 mg/kg, s.c.) or saline.
-
Data Collection: Immediately place the animal back into the open field apparatus and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test evaluates the ability of a drug to restore normal sensorimotor gating.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6J mice)
-
Risperidone
-
Vehicle
-
Startle reflex measurement system (startle chambers)
-
Syringes and needles for injection (intraperitoneal, i.p. or subcutaneous, s.c.)
Protocol:
-
Acclimation: Acclimate animals to the testing room.
-
Drug Administration: Administer Risperidone (e.g., 0.1-1.0 mg/kg) or vehicle i.p. or s.c. 30 minutes before testing.
-
Placement in Apparatus: Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
Materials:
-
Rodents (e.g., rats)
-
Risperidone
-
Vehicle
-
Horizontal bar apparatus (a wooden bar raised from the surface)
-
Stopwatch
Protocol:
-
Drug Administration: Administer Risperidone or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the animal to remove its paws from the bar. A common criterion for catalepsy is the maintenance of this posture for a predetermined period (e.g., 10-20 seconds).
-
Cut-off Time: A cut-off time (e.g., 180 seconds) is typically used to prevent undue stress on the animal.
Data Presentation
Quantitative Data Summary
| Parameter | Risperidone | Reference |
| Animal Model | Sprague-Dawley Rats, Wistar Rats, Swiss Albino Mice, C57BL/6J Mice | |
| Route of Administration | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral | |
| Effective Dose Range (Behavioral) | 0.045 - 3.0 mg/kg | |
| D2 Receptor Occupancy (Rodents) | >90% at doses over 0.1 mg/kg | |
| 5-HT2A Receptor Occupancy (Rodents) | High affinity, influences brain distribution | |
| Amphetamine Dose (Hyperlocomotion) | 0.3 - 3.0 mg/kg (s.c.) | |
| PPI Test Parameters | Prepulse: 3-12 dB above background; Pulse: 120 dB |
Signaling Pathways and Experimental Workflows
Risperidone's Primary Mechanism of Action
Risperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in key brain regions, such as the mesolimbic and mesocortical pathways, is thought to underlie its antipsychotic effects.
Caption: Risperidone blocks D2 and 5-HT2A receptors.
Experimental Workflow for Behavioral Testing
A typical workflow for assessing the antipsychotic potential of a test compound like Risperidone involves a series of behavioral assays.
Caption: Workflow for in vivo behavioral pharmacology.
Logical Relationship of Risperidone's Effects
The observed behavioral outcomes in animal models are logically linked to Risperidone's receptor binding profile.
Caption: From drug administration to behavioral effect.
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of the D₂ and 5-HT (2A) receptor occupancy of risperidone and paliperidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cpn.or.kr [cpn.or.kr]
Long-acting injectable Risperidone formulation for sustained release studies
An Application Note and Protocol for the Development and Evaluation of Long-Acting Injectable (LAI) Risperidone Formulations for Sustained Release Studies.
Introduction
Risperidone is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2][3] Oral administration of risperidone often faces challenges with patient compliance, leading to treatment failure and relapse.[1][4] Long-acting injectable (LAI) formulations offer a critical solution by providing sustained drug release over extended periods, from weeks to months, thereby improving patient adherence and therapeutic outcomes.
These formulations are complex drug delivery systems, typically employing biodegradable polymers, in-situ forming depots, or nanocrystal technologies to control the rate of drug release. The development and evaluation of these LAI systems require a comprehensive suite of analytical and biological studies to ensure desired physicochemical properties, predictable in vitro release kinetics, and reliable in vivo performance. This document provides detailed protocols for the preparation, characterization, and evaluation of risperidone LAI formulations, intended for researchers and professionals in drug development.
Key Formulation Technologies for Risperidone LAI
Several technologies have been successfully employed to formulate long-acting injectable risperidone. The most common approaches include polymeric microspheres and in-situ forming systems.
-
Poly(lactic-co-glycolic acid) (PLGA) Microspheres: PLGA is an FDA-approved, biodegradable, and biocompatible polymer. Risperidone is encapsulated within a PLGA matrix to produce microspheres that, when injected, slowly degrade to release the drug over time. The release profile can be tuned by altering the polymer's molecular weight, the ratio of lactic acid to glycolic acid, and the particle size of the microspheres. The commercial product, Risperdal Consta®, utilizes this technology.
-
In-Situ Forming Systems (Implants and Gels): These systems are administered as a liquid solution containing the drug, a biodegradable polymer (like PLGA or polycaprolactone), and a biocompatible solvent (such as N-Methyl-2-pyrrolidone or Benzyl Benzoate). Upon injection into the body, the solvent diffuses away and is replaced by aqueous body fluids, causing the polymer to precipitate and form a solid or semi-solid depot that entraps the drug. The drug is then released in a sustained manner as the depot biodegrades. Perseris®, another commercial product, is an example of an in-situ forming implant.
-
Nanocrystal Technology: This approach involves reducing the particle size of the drug to the nanometer range, which can be formulated into a stable suspension for injection. This technology can be used to develop LAI formulations with improved dissolution and bioavailability characteristics.
Experimental Protocols: Formulation & Characterization
Protocol 1: Preparation of Risperidone PLGA Microspheres
This protocol describes the oil-in-water (O/W) solvent evaporation method, a common technique for preparing PLGA microspheres.
Materials:
-
Risperidone
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) - Organic solvent
-
Polyvinyl alcohol (PVA) - Emulsifier/stabilizer
-
Distilled Water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of risperidone and PLGA in DCM. For example, dissolve 75 mg of risperidone and a corresponding ratio of PLGA (e.g., 1:1, 1:2 w/w) in 0.9 mL of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as the continuous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 2 minutes) to form an O/W emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of distilled water and stir at a controlled temperature (e.g., 40°C) and speed (e.g., 500 rpm) for several hours (e.g., 2 hours) to allow the DCM to evaporate.
-
Microsphere Collection: Collect the hardened microspheres by filtration or centrifugation.
-
Washing & Drying: Wash the collected microspheres with distilled water to remove residual PVA and then dry them, for instance, by vacuum drying.
Protocol 2: Physicochemical Characterization of Microspheres
A. Particle Size and Surface Morphology (Scanning Electron Microscopy - SEM):
-
Mount a small sample of the dried microspheres onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the microspheres using an SEM at various magnifications to observe their shape, surface texture, and to measure their size.
B. Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Accurately weigh a known amount of microspheres (e.g., 10 mg).
-
Dissolve the microspheres in a suitable solvent that dissolves both the drug and the polymer (e.g., DCM or acetonitrile).
-
Dilute the solution with a mobile phase suitable for analysis.
-
Quantify the amount of risperidone in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 234 nm or 280 nm).
-
Calculate DL and EE using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
C. Solid-State Characterization (Powder X-Ray Diffraction - PXRD):
-
Place a sample of the microspheres, pure risperidone, and plain PLGA onto the sample holder of a PXRD instrument.
-
Scan the samples over a defined 2θ range (e.g., 2° to 60°) to obtain diffraction patterns.
-
Compare the patterns: Sharp peaks in the pure drug pattern indicate crystallinity. The absence of these peaks in the microsphere pattern suggests that the drug is in an amorphous or molecularly dispersed state within the polymer matrix.
Experimental Protocols: Release & Pharmacokinetic Studies
Protocol 3: In Vitro Sustained Release Study
This protocol describes an accelerated method using USP Apparatus 4 (Flow-Through Cell), which is effective for evaluating LAI microspheres.
Materials & Equipment:
-
USP Apparatus 4 (Flow-Through Cell)
-
Risperidone microspheres
-
Glass beads
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: Accurately weigh a sample of microspheres (e.g., 10 mg) and mix with glass beads. Place the mixture into the flow-through cell.
-
Apparatus Setup: Set up the USP 4 apparatus with the release medium (10 mM PBS, pH 7.4).
-
Release Conditions:
-
Temperature: For accelerated testing, a higher temperature such as 45°C can be used. For real-time simulation, use 37°C.
-
Flow Rate: Set a constant flow rate, for example, 8 mL/min.
-
-
Sampling: Collect the eluate at predetermined time points over the study duration (e.g., daily for several weeks).
-
Analysis: Analyze the collected samples for risperidone concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in an animal model to evaluate the in vivo performance of the LAI formulation.
Materials & Animals:
-
Healthy male albino Wistar rats (or rabbits).
-
Risperidone LAI formulation.
-
Equipment for intramuscular injection and blood collection.
-
LC-MS/MS or HPLC for plasma sample analysis.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Dosing: Administer a single intramuscular (IM) injection of the risperidone formulation to each animal at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28, and 30 days).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Extract risperidone from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and MRT (mean residence time).
Data Presentation & Summary
Quantitative data from formulation characterization and pharmacokinetic studies should be summarized for clear comparison.
Table 1: Example Data for Physicochemical Characterization of Risperidone Microspheres
| Formulation ID | Drug:Polymer Ratio (w/w) | Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| RM-1 | 1:1 | 30 - 100 | 46.7 ± 2.3 | 93.4 |
| RM-2 | 1:2 | Larger than RM-1 | Inversely proportional to polymer ratio | - |
| RM-3 | 1:3 | Larger than RM-2 | Lower than RM-2 | - |
Table 2: Example Pharmacokinetic Parameters of Risperidone LAI Formulations in Animal Models
| Formulation Type | Animal Model | Cmax (ng/mL) | Tmax (days) | MRT (days) | Half-life (days) | Reference |
|---|---|---|---|---|---|---|
| SAIB/PCL In-Situ Depot | Rat | 459.7 | 3 | 31.2 | 20.6 | |
| Solid Lipid/PLGA Implant | - | - | - | 3.6 (86.8 h) | - |
| PLGA Implant | - | - | - | 1.4 (32.6 h) | - | |
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex processes and relationships in LAI development.
Caption: General workflow for the development and evaluation of a Risperidone LAI formulation.
Caption: Simplified signaling pathway for Risperidone's dual D2/5-HT2A receptor antagonism.
Caption: Conceptual diagram illustrating In Vitro-In Vivo Correlation (IVIVC).
References
- 1. Risperidone long-acting injection: a review of its long term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Long-Acting Injectable Risperidone Microspheres Using Biodegradable Polymers: Formulation Optimization and Release Kinetics [mdpi.com]
- 3. "In vitro-in vivo correlation of parenteral risperidone polymeric micro" by Jie Shen, Stephanie Choi et al. [digitalcommons.uri.edu]
- 4. scielo.br [scielo.br]
Application Notes & Protocols: UV Spectrophotometry for the Determination of Risperidone in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and irritability associated with autism. Accurate and reliable quantification of risperidone in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid analytical method for this purpose. This document provides detailed application notes and protocols for the determination of risperidone in pharmaceutical formulations using UV spectrophotometry, based on established and validated methods.
Principle
The fundamental principle of this method lies in the inherent property of risperidone to absorb UV radiation due to its specific chemical structure containing chromophores. The amount of UV radiation absorbed at a specific wavelength is directly proportional to the concentration of risperidone in the solution, a relationship described by the Beer-Lambert law. By measuring the absorbance of a sample solution and comparing it to a standard calibration curve, the concentration of risperidone can be accurately determined.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm matched quartz cells is recommended.
-
Reagents and Materials:
-
Risperidone reference standard
-
Methanol (AR grade)
-
Hydrochloric acid (HCl), 0.1N solution
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Whatman filter paper No. 40
-
Experimental Protocols
Method 1: Using 0.1N Hydrochloric Acid
This is a widely cited method for the analysis of risperidone.
4.1.1. Preparation of 0.1N HCl Solution (Solvent/Blank)
Accurately dilute concentrated hydrochloric acid with distilled water to obtain a 0.1N solution. This solution will be used as the solvent for preparing standard and sample solutions, and as the blank for spectrophotometric measurements.
4.1.2. Preparation of Standard Stock Solution
Accurately weigh 10 mg of risperidone reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve the standard in about 50 mL of 0.1N HCl and sonicate for 5 minutes to ensure complete dissolution.[2] Make up the volume to 100 mL with 0.1N HCl to obtain a standard stock solution with a concentration of 100 µg/mL.[1]
4.1.3. Preparation of Working Standard Solutions and Calibration Curve
From the standard stock solution, prepare a series of working standard solutions by transferring aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL) into separate 10 mL volumetric flasks.[1] Dilute each to the mark with 0.1N HCl to obtain concentrations in the range of 5-30 µg/mL.[1] Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 238 nm, using 0.1N HCl as a blank. Plot a calibration curve of absorbance versus concentration.
4.1.4. Preparation of Sample Solution (from Tablets)
Take twenty tablets, weigh them accurately, and calculate the average weight. Grind the tablets into a fine powder. Accurately weigh a quantity of the powder equivalent to 10 mg of risperidone and transfer it to a 100 mL volumetric flask. Add about 50 mL of 0.1N HCl and shake for 15 minutes. The solution should then be filtered through Whatman filter paper No. 40 into another 100 mL volumetric flask. Dilute the filtrate to the mark with 0.1N HCl. Further dilute the solution with 0.1N HCl to obtain a final concentration within the linearity range of the calibration curve.
4.1.5. Analysis of the Sample Solution
Measure the absorbance of the final sample solution at 238 nm against the 0.1N HCl blank. Determine the concentration of risperidone in the sample solution from the calibration curve. Calculate the amount of risperidone in the tablet formulation.
Method 2: Using Methanol
Methanol is another common solvent for the UV spectrophotometric analysis of risperidone.
4.2.1. Preparation of Standard and Sample Solutions
The procedure is similar to Method 1, with methanol being used as the solvent instead of 0.1N HCl for the preparation of the blank, standard solutions, and sample solutions. The reported wavelength of maximum absorbance (λmax) for risperidone in methanol is around 280 nm.
Method Validation Summary
The following tables summarize the quantitative data from various studies on the UV spectrophotometric determination of risperidone, demonstrating the method's reliability.
Table 1: Summary of Method Parameters
| Parameter | Method 1 (0.1N HCl) | Method 2 (Methanol) | Method 3 (0.1N HCl: Methanol) |
| Solvent | 0.1N Hydrochloric Acid | Methanol | 0.1N HCl: Methanol (30:70) |
| λmax (nm) | 238 nm, 280 nm | 240 nm, 280 nm | 238 nm, 276 nm |
| Linearity Range (µg/mL) | 5-30 | 20-60 | 3-27 |
| Correlation Coefficient (r²) | 0.9999 | >0.99 | 0.999 |
Table 2: Summary of Validation Parameters
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 1.012 µg/mL | |
| Limit of Quantitation (LOQ) | 3.036 µg/mL | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 99.93% - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UV spectrophotometric determination of risperidone in pharmaceutical tablets.
Caption: Workflow for Risperidone Determination by UV Spectrophotometry.
Logical Relationship of Beer-Lambert Law
The following diagram illustrates the relationship between absorbance, concentration, and path length as defined by the Beer-Lambert Law.
Caption: Beer-Lambert Law Relationship.
Conclusion
The UV spectrophotometric method for the determination of risperidone in pharmaceutical formulations is simple, rapid, sensitive, and accurate. The method is free from interference from common excipients found in tablet formulations. Due to its cost-effectiveness and efficiency, it is well-suited for routine quality control analysis in the pharmaceutical industry. The validation parameters consistently meet the acceptance criteria set by ICH guidelines, ensuring the reliability of the results.
References
Application Notes and Protocols for Investigating Risperidone's Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell culture assays designed to elucidate the cellular and molecular mechanisms of action of Risperidone, an atypical antipsychotic medication. The primary recognized mechanism of Risperidone is its high-affinity antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. However, its pharmacological profile is complex, involving interactions with other receptors and modulation of various intracellular signaling pathways.
The following protocols are designed for use with appropriate cell lines, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for studying neuroactive compounds.
Receptor Binding Assays
Application Note: Radioligand binding assays are essential for determining the affinity of Risperidone for its primary targets, the D2 and 5-HT2A receptors. These assays quantify the interaction between a radiolabeled ligand and a receptor, allowing for the determination of the inhibitory constant (Ki) of an unlabeled competitor, in this case, Risperidone.
Protocol: Competitive Radioligand Binding Assay for D2 and 5-HT2A Receptors
Materials:
-
Cell Lines: HEK293 cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligands:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-N-methylspiperone.[1]
-
-
Competitor: Risperidone.
-
Non-specific binding control: Haloperidol (for D2), Ketanserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membrane preparation (typically 50-100 µg of protein), and increasing concentrations of Risperidone.
-
For total binding wells, add only the radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of the respective non-specific binding control.
-
-
Incubation:
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Risperidone concentration.
-
Determine the IC50 value (concentration of Risperidone that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary:
| Receptor | Radioligand | Risperidone Ki (nM) | Reference |
| Dopamine D2 | [³H]-Spiperone | 3.13 | |
| Serotonin 5-HT2A | [³H]-Ketanserin | 0.4 |
Cell Viability and Neuroprotection Assays
Application Note: It is crucial to assess the potential cytotoxicity of Risperidone and its ability to protect neuronal cells from various insults. Cell viability assays, such as the MTT or alamarBlue® assay, can determine the concentration range of Risperidone that is non-toxic. Neuroprotection assays can then be performed within this range to evaluate Risperidone's protective effects against stressors like oxidative stress or excitotoxicity. Studies have shown that risperidone and its metabolite paliperidone did not negatively affect cell viability in SK-N-SH cells and in some cases showed neuroprotective effects.
Protocol: MTT Cell Viability Assay
Materials:
-
Cell Line: SH-SY5Y or SK-N-SH human neuroblastoma cells.
-
Reagents: Risperidone, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Risperidone concentrations (e.g., 0.1 µM to 100 µM) for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol: Neuroprotection Assay against Oxidative Stress
Materials:
-
Cell Line: SH-SY5Y cells.
-
Reagents: Risperidone, Hydrogen peroxide (H₂O₂), MTT or other viability dye.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of Risperidone for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (a pre-determined toxic concentration) and incubate for a further 24 hours.
-
Viability Assessment: Perform an MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Risperidone to determine the neuroprotective effect.
Quantitative Data Summary:
| Cell Line | Risperidone Concentration | Duration | Effect on Cell Viability | Reference |
| SK-N-SH | 10, 50, 100 µM | Not specified | No significant effect | |
| U87 and C6 glioblastoma | 10 µg/mL to 150 µg/mL | 1 and 3 days | No toxic effects observed |
Intracellular Calcium Imaging
Application Note: Risperidone's antagonism of Gq-coupled receptors like 5-HT2A is expected to modulate intracellular calcium ([Ca²⁺]i) levels. Calcium imaging assays using fluorescent indicators can directly visualize and quantify these changes in real-time.
Protocol: Fura-2 AM Intracellular Calcium Imaging
Materials:
-
Cell Line: SH-SY5Y cells.
-
Reagents: Risperidone, Fura-2 AM, Pluronic F-127, HBSS (Hank's Balanced Salt Solution).
-
Fluorescence microscope with an imaging system.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline [Ca²⁺]i level.
-
Perfuse the cells with a 5-HT2A receptor agonist (e.g., serotonin) to induce a calcium response.
-
After the response, perfuse with Risperidone to observe its effect on the agonist-induced calcium signal.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
Convert the ratio to [Ca²⁺]i concentrations using a standard calibration method.
-
Quantify the peak [Ca²⁺]i and the area under the curve to assess the effect of Risperidone.
-
Quantitative Data Summary:
| Cell Line | Treatment | Effect on [Ca²⁺]i | Reference |
| Rat cortical astrocytes | Risperidone pretreatment | Suppressed dopamine-induced increase | |
| Rat PC12 cells | Risperidone pretreatment | Suppressed rotenone-induced increase |
Gene Expression Analysis
Application Note: Risperidone can induce changes in the expression of various genes involved in neuronal development, synaptic function, and signaling pathways. Quantitative real-time PCR (qRT-PCR) is a sensitive method to quantify these changes.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Cell Line: SK-N-SH cells.
-
Reagents: Risperidone, RNA extraction kit, cDNA synthesis kit, qPCR master mix, gene-specific primers.
-
qRT-PCR instrument.
Procedure:
-
Cell Treatment: Treat cells with Risperidone (e.g., 0.1-10 µM) for various time points (e.g., 6-48 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with the cDNA, qPCR master mix, and primers for target genes (e.g., c-fos, BDNF) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Quantitative Data Summary:
| Cell Line | Risperidone Concentration | Duration | Key Gene Expression Changes | Reference |
| SK-N-SH | 0.1-10 µM | 6-48 hours | Changes in genes related to neural development and synaptic function | |
| U87 and C6 spheroids | Not specified | Not specified | Increased MMP-2, IL-6, and LC3B expression |
Neurite Outgrowth Assay
Application Note: Atypical antipsychotics can influence neuronal morphology, including neurite outgrowth, which is a critical aspect of neuronal development and plasticity. This assay is particularly relevant for understanding the long-term effects of Risperidone on neuronal connectivity.
Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells
Materials:
-
Cell Line: SH-SY5Y cells.
-
Reagents: Risperidone, Retinoic acid (for differentiation), cell culture medium, primary antibody (e.g., anti-β-III tubulin), fluorescently labeled secondary antibody, DAPI.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid for several days to induce a neuronal phenotype.
-
Treatment: Treat the differentiated cells with various concentrations of Risperidone for 24-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody against a neuronal marker.
-
Incubate with the fluorescently labeled secondary antibody and DAPI to stain the nucleus.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites, and branching points per cell.
-
-
Data Analysis: Compare the neurite outgrowth parameters in Risperidone-treated cells to untreated controls.
Quantitative Data Summary:
| Cell Line | Risperidone Concentration | Duration | Effect on Neurite Outgrowth | Reference |
| Human iPSC-derived NPCs | Low and high doses | 3 days | Did not modify growth properties |
Visualizations
Caption: Risperidone's primary signaling pathways.
Caption: Experimental workflow for investigating Risperidone.
References
Application Notes and Protocols: Phase III Clinical Trial Design for Risperidone in Schizophrenia
These application notes provide a comprehensive overview of the design and protocols for Phase III clinical trials of Risperidone in adult and adolescent patients with schizophrenia. The information is intended for researchers, scientists, and drug development professionals.
Study Objectives and Design
Phase III trials for Risperidone in schizophrenia are designed to confirm its efficacy, safety, and tolerability in a large, diverse patient population. These studies are typically randomized, double-blind, and placebo-controlled to minimize bias.
Primary Objectives:
-
To evaluate the efficacy of Risperidone in reducing the symptoms of schizophrenia compared to placebo.
-
To assess the safety and tolerability of Risperidone over a specified treatment period.
Secondary Objectives:
-
To evaluate the effect of Risperidone on different symptom clusters of schizophrenia (e.g., positive, negative, and general psychopathology).
-
To assess the impact of Risperidone on the overall clinical status and functioning of patients.
-
To monitor for the emergence of treatment-emergent adverse events, including extrapyramidal symptoms (EPS).
A typical Phase III study design is illustrated in the workflow diagram below.
Figure 1: A typical workflow for a Phase III clinical trial of Risperidone in schizophrenia.
Patient Population: Inclusion and Exclusion Criteria
The selection of an appropriate patient population is critical for the success of a clinical trial. The following table summarizes typical inclusion and exclusion criteria for Phase III studies of Risperidone in schizophrenia.
| Criteria | Description |
| Inclusion Criteria | |
| Age | Adults (18-65 years) or adolescents (13-17 years)[1][2][3][4]. |
| Diagnosis | Confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5)[3]. |
| Symptom Severity | Acutely psychotic inpatients or outpatients with a minimum score on the Positive and Negative Syndrome Scale (PANSS) total score (e.g., ≥ 80). |
| Informed Consent | Capable of providing written informed consent. |
| Exclusion Criteria | |
| Comorbidities | Significant or unstable medical conditions that could interfere with the study. |
| Other Psychiatric Disorders | Primary diagnosis of other major psychiatric disorders (e.g., bipolar disorder, major depressive disorder with psychotic features), although schizoaffective disorder is sometimes included. |
| Substance Use | Current substance use disorder that could confound the assessment of schizophrenia symptoms. |
| Prior Treatment | History of non-response to an adequate trial of two or more antipsychotic medications. |
| Medications | Concurrent use of other antipsychotic medications. |
| Safety Concerns | Known hypersensitivity to Risperidone or its components. |
Dosing and Administration
Dosing regimens in Phase III trials are designed to evaluate both efficacy and safety at different dose levels.
| Formulation | Dosing Regimen |
| Oral Risperidone | Adults: Initial dose of 2 mg/day, titrated up to a target dose of 4-8 mg/day. Doses above 6 mg/day have generally not shown greater efficacy and are associated with more side effects.Adolescents: Initial dose of 0.5 mg/day, titrated to a recommended dose of 3 mg/day. |
| Long-Acting Injectable (LAI) Risperidone | Intramuscular (e.g., Risperdal Consta): Typically 25 mg or 50 mg every 2 weeks. Oral antipsychotic supplementation is required for the first 3 weeks.Subcutaneous (e.g., UZEDY®, PERSERIS®): Administered once monthly or once every two months. |
| Once-Weekly Oral Risperidone (Investigational) | Doses of 15 mg and 45 mg weekly have been studied, corresponding to daily doses of 2 mg and 6 mg of immediate-release risperidone, respectively. |
Efficacy and Safety Assessments
Standardized rating scales are used to objectively measure changes in symptoms and overall clinical status.
Efficacy Endpoints
| Endpoint | Assessment Scale | Description |
| Primary | Positive and Negative Syndrome Scale (PANSS) | Change from baseline in the total PANSS score is a common primary endpoint. The PANSS is a 30-item scale that evaluates positive symptoms, negative symptoms, and general psychopathology. |
| Secondary | Clinical Global Impression - Severity (CGI-S) | The CGI-S is a 7-point scale where the clinician rates the severity of the patient's illness based on their overall clinical experience. |
| Clinical Global Impression - Improvement (CGI-I) | The CGI-I is a 7-point scale that assesses how much the patient's illness has improved or worsened relative to baseline. |
Safety Endpoints
| Endpoint | Assessment Method | Description |
| Adverse Events (AEs) | Spontaneous reporting, physical examinations, vital signs, and laboratory tests. | Monitoring and recording of all adverse events throughout the study. |
| Extrapyramidal Symptoms (EPS) | Extrapyramidal Symptom Rating Scale (ESRS) | The ESRS is a clinician-administered scale to assess drug-induced movement disorders, including parkinsonism, akathisia, dystonia, and tardive dyskinesia. |
Experimental Protocols
Protocol for Positive and Negative Syndrome Scale (PANSS) Assessment
Objective: To quantify the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
Procedure:
-
Rater Training: Clinicians conducting the PANSS assessment must undergo standardized training to ensure inter-rater reliability.
-
Interview: A semi-structured clinical interview of approximately 45-50 minutes is conducted with the patient. Information from family members or caregivers may also be considered.
-
Rating: The clinician rates the patient on 30 different symptoms, each on a 7-point scale from 1 (absent) to 7 (extreme).
-
Scoring: The scores for the 7 positive symptom items, 7 negative symptom items, and 16 general psychopathology items are summed to create subscale scores and a total score.
Protocol for Clinical Global Impression (CGI) Assessment
Objective: To provide a clinician's overall assessment of the patient's illness severity and change over time.
Procedure:
-
CGI-S (Severity): At baseline and subsequent visits, the clinician answers the question: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?". The rating is on a 7-point scale from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
CGI-I (Improvement): At follow-up visits, the clinician answers the question: "Compared to the patient's condition at baseline, has their overall condition...?" The rating is on a 7-point scale from 1 (very much improved) to 7 (very much worse).
Protocol for Extrapyramidal Symptom Rating Scale (ESRS) Assessment
Objective: To assess the presence and severity of drug-induced movement disorders.
Procedure:
-
Questionnaire: The clinician administers a questionnaire to the patient regarding their subjective experience of parkinsonism, akathisia, dystonia, and dyskinesia.
-
Physical Examination: The clinician conducts a physical examination to observe for signs of EPS. This includes:
-
Observing facial expression and speech.
-
Assessing for tremor with arms extended.
-
Evaluating rapid alternating movements of the hands.
-
Observing gait and posture.
-
Assessing muscle tone in the limbs.
-
-
Rating: Each item on the ESRS is rated on a scale to determine the severity of the observed symptoms.
Signaling Pathway of Risperidone
Risperidone is a second-generation (atypical) antipsychotic that primarily works by blocking dopamine D2 and serotonin 5-HT2A receptors in the brain. The diagram below illustrates its mechanism of action.
Figure 2: Simplified signaling pathway of Risperidone's antagonism at D2 and 5-HT2A receptors.
References
Application Notes and Protocols for the Use of Risperidone in Studying Dopamine and Serotonin Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone is a second-generation (atypical) antipsychotic medication widely utilized in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual-receptor action provides a valuable pharmacological tool for researchers investigating the complex interplay between dopaminergic and serotonergic systems in both normal brain function and pathological states. These application notes provide a comprehensive overview of risperidone's utility in neuroscience research, including detailed protocols for key in vitro and in vivo experimental paradigms.
Risperidone's high affinity for both D2 and 5-HT2A receptors allows for the dissection of their respective roles in various physiological and behavioral processes. Notably, its affinity for 5-HT2A receptors is approximately 10-20 times greater than its affinity for D2 receptors. This characteristic, along with its interactions with other receptors such as adrenergic (α1 and α2) and histaminergic (H1) receptors, contributes to its unique pharmacological profile.
Data Presentation
Table 1: In Vitro Receptor Binding Affinities (Ki) of Risperidone
This table summarizes the dissociation constants (Ki) of risperidone for various neurotransmitter receptors, providing a quantitative measure of its binding affinity. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.12 - 0.2 | |
| Dopamine D2 | 3.0 - 3.2 | |
| Adrenergic α1 | 0.8 | |
| Adrenergic α2 | 7.3 - 7.54 | |
| Histamine H1 | 2.1 - 2.23 | |
| Dopamine D4 | 7.3 | |
| Serotonin 5-HT1A | 420 | |
| Serotonin 5-HT1C | 47-253 | |
| Serotonin 5-HT1D | 47-253 | |
| Dopamine D1 | 240 |
Table 2: In Vivo Receptor Occupancy of Risperidone
This table presents the percentage of receptor occupancy at therapeutic doses of risperidone, as determined by positron emission tomography (PET) studies in humans.
| Receptor | Brain Region | Dose | Occupancy (%) | Reference |
| Dopamine D2 | Striatum | 2 mg/day | 66 | |
| Dopamine D2 | Striatum | 4 mg/day | 73 | |
| Dopamine D2 | Striatum | 6 mg/day | 75 - 80 | |
| Serotonin 5-HT2A | Neocortex | 1 mg (oral) | ~60 |
Signaling Pathways
The therapeutic and experimental effects of risperidone are mediated through its modulation of specific intracellular signaling pathways downstream of D2 and 5-HT2A receptors.
Caption: Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways modulated by risperidone.
Experimental Protocols
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of risperidone for specific receptors.
Caption: Workflow for in vitro receptor binding assay.
Objective: To determine the binding affinity (Ki) of risperidone for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
Risperidone
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
(+)-Butaclamol (for non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Preparation: Prepare serial dilutions of risperidone in assay buffer. Prepare a solution of (+)-butaclamol (10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or (+)-butaclamol (for non-specific binding) or risperidone dilution.
-
25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM).
-
200 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of risperidone (concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the binding affinity (Ki) of risperidone for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes expressing human serotonin 5-HT2A receptors
-
[3H]Ketanserin (radioligand)
-
Risperidone
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Mianserin (for non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Compound Preparation: Prepare serial dilutions of risperidone in assay buffer. Prepare a solution of mianserin (10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or mianserin (for non-specific binding) or risperidone dilution.
-
50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM).
-
400 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding, IC50, and Ki values as described for the D2 receptor binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of risperidone.
Caption: Workflow for in vivo microdialysis experiment.
Objective: To measure the effect of risperidone on extracellular dopamine and serotonin levels in the striatum and prefrontal cortex.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
Risperidone solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum: AP +1.0, ML ±2.8, DV -3.5 from bregma; prefrontal cortex: AP +3.2, ML ±0.8, DV -2.5 from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-3 hour stabilization period.
-
Collect at least three baseline dialysate samples at 20-minute intervals.
-
Administer risperidone (e.g., 0.1 - 2.0 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Sample Analysis (HPLC-ECD):
-
Inject a 20 µL aliquot of each dialysate sample into the HPLC system.
-
Separate dopamine, serotonin, and their metabolites on a C18 reverse-phase column.
-
Detect the analytes using an electrochemical detector.
-
Quantify the concentrations by comparing peak heights or areas to those of external standards.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of risperidone over time.
-
Behavioral Assays
Behavioral assays are crucial for understanding the functional consequences of risperidone's effects on neurotransmission.
Objective: To assess the effect of risperidone on spontaneous or drug-induced locomotor activity.
Protocol:
-
Habituate the animals (rats or mice) to the testing room for at least 60 minutes.
-
Administer risperidone or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specific pretreatment time (e.g., 30 minutes), place the animal in the center of an open-field arena (e.g., 40x40 cm).
-
Record locomotor activity using an automated video-tracking system for a set duration (e.g., 30-60 minutes).
-
Analyze parameters such as total distance traveled, time spent moving, and entries into the center zone.
Objective: To evaluate the effect of risperidone on sensorimotor gating, a process often disrupted in schizophrenia.
Protocol:
-
Place the animal in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
Record the startle response (amplitude of the whole-body flinch) for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].
Objective: To assess the anxiolytic or anxiogenic effects of risperidone.
Protocol:
-
Habituate the animal to the testing room for at least 60 minutes.
-
Administer risperidone or vehicle.
-
After the appropriate pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the time spent in the open arms and closed arms, and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Conclusion
Risperidone's well-characterized antagonism of dopamine D2 and serotonin 5-HT2A receptors makes it an invaluable tool for neuropharmacological research. The protocols and data presented in these application notes provide a framework for utilizing risperidone to investigate the intricate roles of dopamine and serotonin in brain function and to explore the pathophysiology of neuropsychiatric disorders. The versatility of risperidone in both in vitro and in vivo experimental models allows for a multi-level analysis of neurotransmitter systems, from molecular interactions to complex behaviors.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of risperidone in clinical research for the management of irritability, aggression, and self-injurious behaviors associated with Autism Spectrum Disorder (ASD).
Risperidone, an atypical antipsychotic, was the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of irritability in children and adolescents with autism.[1][2][3] Its efficacy in reducing disruptive behaviors has been demonstrated in several randomized controlled trials.[4][5] Risperidone acts as a selective monoaminergic antagonist with a high affinity for serotonin 5-HT2 and dopamine D2 receptors.
Data Presentation
Table 1: Efficacy of Risperidone in Reducing Irritability in Autism Spectrum Disorder (ASD)
| Study/Analysis | Primary Efficacy Measure | Risperidone Group | Placebo Group | Key Findings |
| RUPP (2002) | ABC-I Score Reduction | 56.9% | 14.1% | Statistically significant reduction in irritability (P<0.001). |
| Shea et al. (2004) | ABC-I Score Improvement | 64% | 31% | Risperidone-treated subjects showed almost double the improvement in irritability scores. |
| Pandina et al. (2007) | Mean Change in ABC-I Score | -13.4 | -7.2 | Significant reduction in ABC-I score from baseline (P<0.05). |
| Fung et al. (2016) Meta-Analysis | Standardized Mean Difference | - | - | Risperidone showed a large effect size in reducing ABC-I scores. |
| Systematic Review | Response Rate | 69% | 12% | Defined as at least a 25% decrease in ABC-I score and a rating of "much improved" or "very much improved" on the CGI-I scale. |
ABC-I: Aberrant Behavior Checklist - Irritability Subscale. CGI-I: Clinical Global Impressions - Improvement.
Table 2: Common Adverse Events Associated with Risperidone Treatment in ASD
| Adverse Event | Frequency in Risperidone Group | Frequency in Placebo Group | Notes |
| Increased Appetite | 36% - 73% | 5% - 8% | Often leads to significant weight gain. |
| Weight Gain | Average of 2.7 kg over 8 weeks | Average of 0.8 - 1.0 kg over 8 weeks | A consistent and concerning side effect. |
| Somnolence/Drowsiness | 42% - 74% | 7% - 8% | Generally manageable with dose adjustments. |
| Fatigue | 42% | - | A common adverse event reported in clinical trials. |
| Increased Saliva/Drooling | 22% | - | More common in the risperidone group. |
| Upper Respiratory Tract Infection | 34% | - | Reported as a common adverse effect. |
| Constipation | 21% | - | A notable gastrointestinal side effect. |
| Tremor | 12% | - | An extrapyramidal symptom that can occur. |
Experimental Protocols
Protocol 1: A Randomized, Double-Blind, Placebo-Controlled Trial of Risperidone for Irritability in Children with ASD (Based on RUPP and similar studies)
1. Objective: To evaluate the efficacy and safety of risperidone in treating severe irritability, aggression, and self-injurious behavior in children with ASD.
2. Study Design: 8-week, multisite, randomized, double-blind, placebo-controlled trial.
3. Participant Population:
- Inclusion Criteria:
- Children and adolescents aged 5 to 17 years.
- Diagnosis of Autistic Disorder based on DSM-IV criteria.
- Presence of severe tantrums, aggression, or self-injurious behavior.
- Score of 18 or higher on the Aberrant Behavior Checklist-Irritability (ABC-I) subscale.
- Exclusion Criteria:
- Known history of psychosis or schizophrenia.
- Serious medical conditions.
- Concurrent use of other psychotropic medications.
4. Intervention:
- Treatment Group: Risperidone oral solution (1.0 mg/mL).
- Control Group: Matching placebo oral solution.
- Dosing: Flexible, weight-based dosing.
- For subjects weighing 20-45 kg: doses ranging from 0.25 mg to 2.5 mg per day.
- For subjects weighing more than 45 kg: doses ranging from 0.5 to 3.5 mg per day.
- Titration Schedule:
- Start with a low dose (e.g., 0.25 mg or 0.5 mg) once daily in the evening.
- Gradually increase the dose based on clinical response and tolerability, typically in increments of 0.25 mg or 0.5 mg every few days to a week.
5. Outcome Measures:
- Primary:
- Change from baseline in the ABC-I subscale score.
- Clinical Global Impressions-Improvement (CGI-I) scale rating.
- Secondary:
- Other subscales of the ABC (Lethargy/Social Withdrawal, Stereotypic Behavior, Hyperactivity/Noncompliance, Inappropriate Speech).
- Parent and clinician-rated scales of behavior.
6. Safety Assessments:
- Monitoring of vital signs (blood pressure, pulse).
- Regular weight and height measurements.
- Assessment for extrapyramidal symptoms (e.g., tremor, dystonia).
- Laboratory tests including prolactin levels.
- Recording of all adverse events.
Signaling Pathways and Workflows
Caption: Proposed mechanism of action of risperidone.
Caption: Standard workflow for a risperidone clinical trial.
References
- 1. Effects of Risperidone in Autistic Children and Young Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Risperidone use in children with autism carries heavy risks | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. Risperidone in the treatment of behavioral disorders associated with autism in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols for Switching from Oral to Long-Acting Injectable Risperidone in a Research Setting
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
These application notes provide a comprehensive protocol for transitioning research participants from oral risperidone to a long-acting injectable (LAI) formulation. The protocol is designed to ensure patient safety, maintain therapeutic efficacy, and standardize procedures for clinical research settings. Adherence to this protocol is critical for minimizing variability in clinical trial data and ensuring the well-being of participants.
Risperidone is an atypical antipsychotic with high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1][2] The transition from daily oral administration to a bi-weekly LAI formulation requires a carefully managed overlap period to maintain therapeutic plasma concentrations and avoid relapse or adverse events.[3][4]
2. Pharmacokinetic Considerations
Understanding the pharmacokinetic differences between oral and LAI risperidone is fundamental to a successful switch. Oral risperidone is rapidly absorbed, while the LAI formulation has a delayed-release profile. Following a single intramuscular injection of risperidone LAI, there is an initial small release of the drug, but the main release begins approximately 3 weeks post-injection and is maintained for 4 to 6 weeks.[5] Steady-state plasma concentrations are typically achieved after about 4 injections. This delayed onset necessitates a period of oral antipsychotic supplementation to ensure continuous therapeutic coverage.
| Parameter | Oral Risperidone | Long-Acting Injectable Risperidone |
| Time to Peak Plasma Concentration | 1-2 hours | 4-6 weeks (main peak after initial lag) |
| Half-life (active moiety) | ~20 hours | ~4-6 days (apparent) |
| Time to Steady State | ~1 week | ~6-8 weeks (after 4th injection) |
| Dosing Frequency | Daily | Every 2 weeks |
3. Experimental Protocols
3.1. Participant Eligibility and Baseline Assessment
-
Inclusion Criteria: Participants must be clinically stable on a maintenance dose of oral risperidone for at least 4 weeks prior to initiation of the switch protocol.
-
Exclusion Criteria: Known hypersensitivity to risperidone or paliperidone, or any components of the LAI formulation.
-
Baseline Assessments:
-
Comprehensive psychiatric evaluation, including Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores.
-
Physical examination and vital signs.
-
Laboratory tests: complete blood count, liver function tests, renal function tests, and prolactin levels.
-
Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
3.2. Dosing and Administration Protocol for Switching
This protocol is based on established clinical guidelines and research findings.
Table 2: Recommended Dose Conversion from Oral Risperidone to Risperidone LAI
| Prior Daily Oral Risperidone Dose | Recommended Risperidone LAI Dose (every 2 weeks) |
| ≤ 3 mg/day | 25 mg |
| > 3 mg/day to ≤ 5 mg/day | 37.5 mg |
| > 5 mg/day | 50 mg |
Experimental Workflow for Switching from Oral to LAI Risperidone:
Caption: Workflow for switching from oral to LAI risperidone.
3.3. Oral Antipsychotic Overlap and Tapering
-
Upon administration of the first risperidone LAI injection, the participant should continue their current dose of oral risperidone.
-
This oral supplementation is crucial and should be maintained for 3 weeks following the initial injection to ensure therapeutic plasma levels.
-
After the 3-week overlap period, the oral risperidone should be tapered and discontinued over approximately 3 to 4 days.
3.4. Monitoring and Follow-up
-
Weekly assessments for the first 8 weeks:
-
PANSS, CGI, and EPS scales.
-
Monitoring for adverse events, including injection site reactions.
-
Vital signs.
-
-
Bi-weekly assessments thereafter:
-
Coincide with LAI administration.
-
Continue with efficacy and safety assessments.
-
-
Laboratory monitoring:
-
Repeat baseline labs at week 8 and as clinically indicated. Pay special attention to prolactin levels.
-
4. Risperidone Signaling Pathways
The therapeutic effects of risperidone are primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
4.1. Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors of the Gi/o type. Their activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Risperidone's antagonism of D2 receptors blocks this inhibitory effect.
Caption: Risperidone's antagonism of the D2 receptor signaling pathway.
4.2. Serotonin 5-HT2A Receptor Antagonism
Serotonin 5-HT2A receptors are Gq/11-coupled. Their activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Risperidone blocks this cascade by antagonizing the 5-HT2A receptor.
Caption: Risperidone's antagonism of the 5-HT2A receptor signaling pathway.
5. Data Management and Presentation
All quantitative data, including demographic, efficacy, and safety parameters, should be recorded in a structured database. Summarize data in tables for clear comparison between treatment phases and groups.
Table 3: Example of Efficacy Data Summary
| Participant ID | Baseline PANSS Total | Week 4 PANSS Total | Week 8 PANSS Total | % Change from Baseline (Week 8) |
| 001 | 85 | 78 | 75 | -11.8% |
| 002 | 92 | 85 | 81 | -12.0% |
| ... | ... | ... | ... | ... |
Table 4: Example of Safety Data Summary (EPS)
| Participant ID | Baseline SAS Score | Week 4 SAS Score | Week 8 SAS Score | Adverse Events |
| 001 | 2 | 3 | 2 | Mild injection site pain |
| 002 | 1 | 1 | 1 | None |
| ... | ... | ... | ... | ... |
By following these detailed application notes and protocols, researchers can ensure a standardized and safe transition of participants from oral to long-acting injectable risperidone, thereby enhancing the quality and reliability of clinical research data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Risperidone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Risperidone synthesis and reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Risperidone synthesis?
A1: During the synthesis of Risperidone, several process-related impurities and degradation products can form. The most commonly reported impurities, as listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), include:
-
Risperidone Impurity B (Z-Oxime) [1]
-
Risperidone Impurity C (Paliperidone or 9-Hydroxyrisperidone) : This is also an active pharmaceutical ingredient itself.[3]
-
Risperidone Impurity D [3]
-
Risperidone Impurity E
-
Risperidone Impurity G (Risperidone Hydroxy Keto Analogue)
-
Risperidone cis-N-Oxide
-
Risperidone trans-N-Oxide
-
Bicyclorisperidone
-
Organic Volatile Impurities (OVIs) : Such as residual solvents like dimethylformamide (DMF).
These impurities can arise from starting materials, intermediates, or side reactions during the synthesis, as well as degradation of the final product.
Q2: What is the primary synthetic route for Risperidone?
A2: The most common synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q3: How can I minimize the formation of oxidative impurities like Risperidone N-oxides?
A3: The formation of Risperidone N-oxides (cis and trans isomers) is often due to oxidative conditions. To minimize these impurities:
-
Use high-purity starting materials and reagents.
-
Degas solvents to remove dissolved oxygen.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure to air and light during workup and storage.
-
Carefully control the reaction temperature, as higher temperatures can promote oxidation.
Q4: What are the recommended crystallization solvents for purifying crude Risperidone?
A4: The choice of solvent for crystallization is crucial for obtaining high-purity Risperidone. Several solvents and solvent systems have been reported to be effective:
-
Isopropanol
-
Aqueous acetone
-
A mixture of isopropyl alcohol and dimethylformamide (e.g., 95:5 ratio)
-
Methanol, ethanol, propanol, butanol, and their mixtures
It is important to avoid solvents that are difficult to remove, such as DMF, to meet regulatory limits for organic volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during Risperidone synthesis.
| Problem | Potential Cause | Recommended Solution |
| High levels of unreacted starting materials | Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure the base is active and added in the correct stoichiometry. - Check the quality of the starting materials. |
| Presence of Risperidone Impurity G | Cleavage of the benzisoxazole moiety. This can be influenced by the reaction conditions and the purity of intermediates. | - Optimize the pH during workup and purification. - Ensure the key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one, is of high purity. |
| Formation of Risperidone N-Oxides | Oxidation of the tertiary amine on the piperidine ring. | - As detailed in FAQ 3, use inert atmosphere, degassed solvents, and control temperature. - Consider adding an antioxidant during the reaction or workup, though this would require careful validation. |
| High levels of residual solvents (e.g., DMF) | Inefficient solvent removal during drying. | - Use a purification solvent that is easier to remove, such as isopropanol. - Optimize drying conditions (temperature and vacuum). - Consider performing a solvent exchange step before final isolation. |
| Low overall yield | Multiple factors including side reactions, incomplete reaction, and losses during workup and purification. | - Systematically optimize reaction parameters (temperature, concentration, base, solvent). - Optimize the purification process to minimize product loss. Recrystallization conditions should be carefully controlled. - Ensure efficient extraction of the product during workup. |
Experimental Protocols
Protocol 1: Synthesis of Crude Risperidone
This protocol is a generalized procedure based on commonly cited methods.
-
Reaction Setup: In a suitable reaction vessel, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1-1.2 equivalents), a base such as sodium carbonate (2-3 equivalents), and a catalytic amount of potassium iodide.
-
Solvent Addition: Add a suitable solvent such as acetonitrile or isopropyl alcohol.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-16 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If using an organic solvent, it may be necessary to add water and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water until the pH is neutral.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain crude Risperidone.
Protocol 2: Purification of Risperidone by Recrystallization
-
Dissolution: Dissolve the crude Risperidone in a minimal amount of a hot solvent, such as isopropanol or 10% aqueous acetone, at a temperature of 50-55°C or at reflux.
-
Decolorization (Optional): Treat the hot solution with activated carbon to remove colored impurities.
-
Filtration: Filter the hot solution to remove the activated carbon and any insoluble matter.
-
Crystallization: Gradually cool the filtrate to 0-5°C to induce crystallization.
-
Isolation and Drying: Filter the crystallized product, wash with a small amount of the cold crystallization solvent, and dry under vacuum at a suitable temperature (e.g., 50-65°C) until a constant weight is achieved.
Visualizations
Experimental Workflow for Risperidone Synthesis and Purification
Caption: A flowchart illustrating the key stages of Risperidone synthesis and purification.
Troubleshooting Decision Tree for Impurity Analysis
Caption: A decision tree for troubleshooting common impurities in Risperidone synthesis.
References
Technical Support Center: Stability of Risperidone in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with risperidone. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of risperidone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of risperidone in aqueous solutions?
A1: The stability of risperidone in aqueous solutions is primarily influenced by pH, exposure to oxidizing agents, light, and temperature.[1][2][3] Forced degradation studies show that risperidone is particularly susceptible to oxidative and photolytic degradation.[3][4] While it shows some degradation under acidic and basic conditions, it is highly labile to oxidizing agents like hydrogen peroxide.
Q2: What are the major degradation products of risperidone in aqueous solutions?
A2: The two major degradation products identified in stability studies are 9-hydroxy risperidone and risperidone N-oxide . Under acidic and basic stress, the formation of 9-hydroxy risperidone can occur, while oxidative stress leads to the formation of risperidone N-oxide. Another identified degradation pathway involves the cleavage of the benzisoxazole moiety.
Q3: How does pH impact the stability of risperidone solutions?
A3: Risperidone's stability is pH-dependent. Some studies indicate that photodegradation is more pronounced at higher pH values, especially in the presence of certain excipients like hydroxypropylcellulose. Lower pH conditions (below 3.0) have been shown to improve its photostability in the presence of such excipients. One study noted that degradation is slowest in acidic solution (k = 0.0334 h⁻¹) and faster in basic solution (k = 0.0692 h⁻¹).
Q4: Is risperidone susceptible to degradation by light?
A4: Yes, risperidone is susceptible to photolytic degradation. Exposure to UV or room light can lead to significant degradation. One study reported a 35% degradation when exposed to room light for 8 days. The formation of an N-oxide product is a known consequence of photo-irradiation.
Q5: What is the effect of temperature on the stability of risperidone in aqueous solutions?
A5: Elevated temperatures can accelerate the degradation of risperidone. For instance, a study showed 17% degradation when exposed to 80°C for 6 hours. Long-acting injectable formulations of risperidone often require refrigeration (2-8°C) to maintain stability.
Troubleshooting Guide
Problem: I am observing rapid degradation of my risperidone stock solution.
Possible Causes & Solutions:
-
Oxidation: Risperidone is highly susceptible to oxidation.
-
Troubleshooting: Avoid using oxidizing agents in your formulation. Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Photodegradation: Exposure to light can cause significant degradation.
-
Troubleshooting: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Incorrect pH: The pH of your solution may be promoting degradation.
-
Troubleshooting: Adjust the pH of your solution. Studies suggest that a lower pH (around 3.0) can enhance photostability, particularly in the presence of certain excipients.
-
-
High Temperature: Storage at ambient or elevated temperatures can accelerate degradation.
-
Troubleshooting: Store stock solutions and experimental samples at recommended refrigerated temperatures (2-8°C).
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing risperidone.
Possible Causes & Solutions:
-
Degradation Products: The unexpected peaks are likely degradation products of risperidone, such as 9-hydroxy risperidone or risperidone N-oxide.
-
Troubleshooting: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal) on a reference standard of risperidone to identify the retention times of its major degradation products. This will help in peak identification in your samples.
-
-
Interaction with Excipients: Certain excipients, like hydroxypropylcellulose, can promote the formation of degradation products under photo-irradiation.
-
Troubleshooting: Evaluate the compatibility of risperidone with all excipients in your formulation. Consider using alternative excipients if interactions are suspected.
-
Data Summary
Table 1: Summary of Risperidone Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temp | Gradual Decrease | 9-Hydroxy Risperidone | |
| Base Hydrolysis | 0.1 M NaOH | 36 hours | Room Temp | Comparatively Stable | 9-Hydroxy Risperidone | |
| Oxidation | 3% H₂O₂ | 4-6 hours | Room Temp | 68.54% - Complete | Risperidone N-oxide | |
| Thermal (Solid) | Dry Heat | 24 hours | 80°C | 30.09% | - | |
| Thermal (Solution) | - | 6 hours | 80°C | 17.00% | - | |
| Photolytic (Solid) | UV light | 36 hours | - | 26.62% | Minor Degradants | |
| Photolytic (Solution) | Room light | 8 days | Room Temp | 35.00% | Risperidone N-oxide |
Table 2: Kinetic Data for Risperidone Degradation
| Condition | Rate Constant (k) | Reference |
| Acidic Solution | 0.0334 h⁻¹ | |
| Basic Solution | 0.0692 h⁻¹ | |
| Hydrogen Peroxide Solution | 0.0926 h⁻¹ |
Experimental Protocols
Protocol 1: Forced Degradation Study of Risperidone
This protocol outlines a general procedure for conducting forced degradation studies on risperidone to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of risperidone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Mix 100 mg of risperidone with 10 mL of 0.1 M hydrochloric acid.
-
Stir the solution at room temperature for 12 hours.
-
Withdraw a sample, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 20 µg/mL for analysis.
-
-
Base Degradation:
-
Mix 100 mg of risperidone with 10 mL of 0.1 M sodium hydroxide.
-
Stir the solution at room temperature for 36 hours.
-
Withdraw a sample, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase to the desired concentration.
-
-
Oxidative Degradation:
-
Mix 100 mg of risperidone with 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 4-6 hours.
-
Withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state studies, expose the risperidone powder to dry heat at 80°C for 24 hours.
-
For solution studies, heat a risperidone solution at 80°C for a specified duration (e.g., 6 hours).
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a solid sample of risperidone or a solution of risperidone to UV light (e.g., in a photostability chamber) for a defined period (e.g., 36 hours).
-
Prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Risperidone
This is an example of an HPLC method that can be used to separate risperidone from its degradation products. Method optimization may be required based on the specific instrumentation and degradation products observed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20, v/v). Other mobile phases reported include mixtures of water, acetic acid, triethylamine, and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm. Other reported wavelengths are 276 nm and 294 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Major degradation pathways of risperidone.
Caption: Troubleshooting workflow for risperidone solution instability.
References
Troubleshooting poor oral bioavailability of Risperidone in animal studies
This technical support center provides troubleshooting guidance for researchers encountering poor oral bioavailability of Risperidone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Risperidone?
The absolute oral bioavailability of Risperidone in humans is approximately 70%.[1][2][3] However, this can vary significantly in animal models due to species-specific differences in metabolism and drug transporters. It is not uncommon to observe lower bioavailability in preclinical animal studies.
Q2: What are the primary factors that can lead to poor oral bioavailability of Risperidone in animal studies?
Several factors can contribute to low oral bioavailability of Risperidone in animal models. The most significant are:
-
Extensive First-Pass Metabolism: Risperidone is heavily metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[1][4] This initial metabolism significantly reduces the amount of unchanged drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Risperidone and its active metabolite, 9-hydroxyrisperidone, are substrates of the P-glycoprotein (P-gp) efflux transporter. P-gp is present in the intestines and can actively pump Risperidone back into the intestinal lumen, limiting its absorption.
-
Poor Aqueous Solubility: While Risperidone is considered well-absorbed, its solubility can still be a limiting factor, especially at higher doses or in certain formulations.
-
Species-Specific Differences: The expression and activity of metabolic enzymes and transporters like P-gp can vary considerably between different animal species (e.g., rats, mice, dogs) and humans.
Q3: How does the metabolism of Risperidone affect its perceived bioavailability?
Risperidone is metabolized to 9-hydroxyrisperidone (also known as paliperidone), which is also pharmacologically active. When assessing bioavailability, it is crucial to measure the concentrations of both Risperidone and 9-hydroxyrisperidone. The sum of these is often referred to as the "active moiety." Focusing solely on the parent drug concentration will likely result in an underestimation of the total active drug exposure.
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of Risperidone.
| Possible Cause | Troubleshooting Step |
| Extensive First-Pass Metabolism | 1. Measure Metabolites: Ensure your analytical method quantifies both Risperidone and its major active metabolite, 9-hydroxyrisperidone. Calculate the "active moiety" (sum of parent drug and active metabolite) to get a complete picture of drug exposure. 2. Consider Species: Be aware that the metabolic rate can differ between species. For instance, metabolism in rats can be more extensive than in dogs or humans. |
| P-gp Efflux in the Gut | 1. Co-administration with a P-gp Inhibitor: In a pilot study, consider co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact of P-gp on absorption. A significant increase in Risperidone's plasma concentration would suggest P-gp efflux is a major contributor to low bioavailability. 2. Use P-gp Knockout Models: If available, conducting studies in P-gp knockout mice (mdr1a/1b -/-) can definitively determine the role of P-gp in limiting oral absorption. |
| Formulation and Solubility Issues | 1. Check Formulation: Ensure the drug is fully solubilized in the vehicle before administration. For suspension formulations, ensure uniform particle size and adequate suspension. 2. Solubility Enhancement: Consider using solubility-enhancing excipients or different formulation strategies like solid dispersions or nanoformulations. |
Issue 2: High variability in bioavailability between individual animals.
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphisms in Metabolic Enzymes | 1. Phenotyping/Genotyping: While more common in human studies, be aware that genetic polymorphisms in CYP2D6 can exist in some animal strains, leading to "poor" and "extensive" metabolizers. This can contribute to inter-individual variability. |
| Improper Dosing Technique | 1. Standardize Gavage Technique: Ensure consistent and accurate oral gavage technique to minimize variability in the administered dose and prevent accidental tracheal administration. 2. Fasting State: Standardize the fasting period for all animals before dosing, as food can affect drug absorption. Although food has a minimal effect on Risperidone absorption in humans, this may differ in animal models. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Risperidone in Different Species
| Parameter | Human | Rat | Mouse | Dog |
| Absolute Oral Bioavailability (%) | ~70 | Variable, often lower than humans | Variable | Generally higher than rodents |
| Major Metabolic Enzymes | CYP2D6, CYP3A4 | CYP2D6, CYP3A family | CYP isoforms | CYP2D6, CYP3A family |
| Active Metabolite | 9-hydroxyrisperidone | 9-hydroxyrisperidone | 9-hydroxyrisperidone | 9-hydroxyrisperidone |
| P-gp Substrate | Yes | Yes | Yes | Yes |
Note: Data is compiled from multiple sources and should be used as a general guide. Specific values can vary based on study design and animal strain.
Experimental Protocols
Protocol 1: Standard Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: House animals individually with free access to water. Fast animals overnight (approximately 12 hours) before dosing.
-
Dosing:
-
Oral (PO) Group: Administer Risperidone formulation via oral gavage at the desired dose.
-
Intravenous (IV) Group: Administer a bolus injection of Risperidone (in a suitable vehicle like saline with a solubilizing agent) via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Risperidone and 9-hydroxyrisperidone in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Metabolic pathway of Risperidone.
Caption: Experimental workflow for an oral bioavailability study.
Caption: Troubleshooting decision tree for poor bioavailability.
References
Improving the yield of Risperidone synthesis through alternative catalytic methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Risperidone. The focus is on improving reaction yields through catalytic methods, based on publicly available data.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Risperidone, particularly focusing on the widely practiced condensation reaction.
Issue 1: Low Yield of Crude Risperidone
-
Question: My condensation reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is resulting in a yield significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in this N-alkylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Probable Cause 1: Inefficient Solvent System. The choice of solvent plays a critical role in reaction kinetics and yield. Dimethylformamide (DMF), while commonly used, can sometimes lead to lower yields (around 46%) and difficulties in purification.[1]
-
Probable Cause 2: Suboptimal Base. The choice and amount of base are crucial for the deprotonation of the piperidine nitrogen, which is essential for the nucleophilic attack.
-
Solution: Ensure the base (e.g., sodium carbonate, potassium carbonate) is anhydrous and used in the correct stoichiometric amount. The reaction's efficiency is sensitive to the basicity of the medium.
-
-
Probable Cause 3: Catalyst Inactivity. If a phase-transfer catalyst or other additives are used, their activity might be compromised.
-
Solution: For reactions employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), ensure its purity and proper concentration. In some cases, the addition of potassium iodide can accelerate the reaction and increase the yield.
-
-
Probable Cause 4: Reaction Temperature and Time. Inadequate temperature or reaction time can lead to incomplete conversion.
-
Solution: Ensure the reaction is heated to the appropriate temperature (reflux is common) and monitored over a sufficient period. Reaction completion can be tracked using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity formation in my reaction mixture, complicating the purification of Risperidone. What are the likely impurities and how can I minimize them?
-
Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Probable Cause 1: Side Reactions of the Starting Materials. The starting materials themselves can undergo degradation or side reactions under the reaction conditions.
-
Solution: Ensure the purity of the starting materials. Impurities in the reactants can lead to a cascade of unwanted byproducts. Proper storage and handling to prevent degradation are also important.
-
-
Probable Cause 2: Over-alkylation or Side Reactions with the Solvent. Although less common, the product or starting materials could potentially react further or with the solvent.
-
Solution: Optimize the stoichiometry of the reactants to avoid having a large excess of the alkylating agent. Careful selection of an inert solvent is also crucial.
-
-
Probable Cause 3: Formation of Known Impurities. Several process-related impurities of Risperidone have been identified, such as oxidative degradation products or byproducts from the synthesis of the precursors.
-
Solution: A thorough understanding of the impurity profile of your starting materials is essential. Implementing appropriate purification steps for both the intermediates and the final product is necessary to achieve the desired purity.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most commonly reported method for synthesizing Risperidone?
-
Answer: The most frequently cited method is the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base.[1]
-
-
Question 2: Are there any high-yield alternative catalytic methods reported for Risperidone synthesis?
-
Question 3: How can I improve the yield of the conventional Risperidone synthesis?
-
Answer: A significant improvement in yield, from approximately 46% to 75%, has been reported by replacing dimethylformamide (DMF) with a mixture of acetonitrile and isopropanol as the solvent.
-
-
Question 4: What are the key parameters to control for a successful Risperidone synthesis?
-
Answer: The key parameters include the purity of starting materials, the choice of solvent and base, the reaction temperature, and the reaction time. Careful monitoring of the reaction progress is also crucial for optimizing the yield and minimizing impurities.
-
-
Question 5: What are some common challenges in scaling up the synthesis of Risperidone?
-
Answer: Scaling up can present challenges related to heat transfer, mixing efficiency, and maintaining an inert atmosphere. The choice of reactor and agitation parameters becomes critical. For palladium-catalyzed reactions in general, catalyst deactivation and homogenous distribution can be more challenging on a larger scale.
-
Data Presentation
Table 1: Comparison of Reported Yields for Risperidone Synthesis
| Method | Catalyst/Solvent System | Reported Yield (%) | Reference |
| Conventional | DMF, Base (e.g., Na₂CO₃) | ~46% | |
| Improved Conventional | Acetonitrile/Isopropanol, Base | ~75% | |
| Patented High-Yield | Proprietary | 93.2% | |
| Stille Reaction | Palladium Catalyst | High Yield (unspecified) |
Experimental Protocols
Protocol 1: Improved Conventional Synthesis of Risperidone
This protocol is based on the improved yield method reported in the literature.
-
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Anhydrous sodium carbonate (or other suitable base)
-
Acetonitrile (anhydrous)
-
Isopropanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1 equivalent), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1-1.2 equivalents), and anhydrous sodium carbonate (2-3 equivalents).
-
Add a mixture of acetonitrile and isopropanol as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of the solvent mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude Risperidone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to obtain pure Risperidone.
-
Visualizations
Caption: Experimental workflow for the improved conventional synthesis of Risperidone.
Caption: Troubleshooting flowchart for low yield in Risperidone synthesis.
References
Overcoming challenges in the purification of Risperidone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Risperidone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Risperidone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity after Recrystallization | - Inappropriate solvent choice.- Suboptimal solvent volume.- Incomplete dissolution of crude Risperidone.- Precipitation of impurities during cooling.- Inefficient removal of mother liquor. | - Select a solvent in which Risperidone has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, acetone).[1]- Optimize the ratio of crude Risperidone to solvent. For isopropanol, a ratio of 1:10 to 1:15 (w/v) is suggested. For acetone, a ratio of 1:25 to 1:40 (w/v) is recommended.[1]- Ensure complete dissolution by heating the mixture to reflux.[1]- Perform a hot filtration step to remove any insoluble impurities before cooling.- Cool the solution gradually to allow for selective crystallization of Risperidone.- Wash the filtered crystals with a small amount of chilled solvent to remove residual mother liquor. |
| Poor Crystal Formation or Oiling Out | - Solution is too concentrated.- Cooling rate is too rapid.- Presence of impurities that inhibit crystallization. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Consider treating the solution with activated charcoal to remove certain impurities before crystallization. |
| Presence of Specific Impurities (e.g., N-oxide, Hydroxy-Risperidone) | - Degradation of Risperidone during synthesis or purification.- Oxidative, acidic, or basic conditions. | - Risperidone is sensitive to oxidative stress, which can lead to the formation of Risperidone N-oxide. Avoid prolonged exposure to oxidizing agents.- Acidic and basic conditions can also lead to degradation. Neutralize the reaction mixture and wash the crude product to remove any residual acid or base.- Use a purification method effective at separating these specific impurities, such as column chromatography or recrystallization with an appropriate solvent system. |
| Polymorphic Form Conversion | - The choice of solvent and crystallization conditions can influence the resulting polymorphic form (e.g., Form A, Form B). | - To obtain a specific polymorphic form, carefully control the crystallization solvent and temperature as outlined in established protocols. For example, recrystallization from various organic solvents at reflux followed by cooling can yield Form A. |
| Difficulty Removing Solvent (e.g., DMF) | - High-boiling point solvents can be challenging to remove completely. | - The use of dimethylformamide (DMF) can be avoided by using alternative solvents like isopropanol or acetone for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the recrystallization of Risperidone?
A1: Isopropanol and acetone are frequently recommended for recrystallizing crude Risperidone to achieve high purity. Other solvents and solvent systems that have been used include mixtures of isopropyl alcohol and dimethylformamide (DMF), methanol, ethanol, acetonitrile, and aqueous solutions of acetone or acetonitrile.
Q2: What purity levels can be expected from a single recrystallization?
A2: A single recrystallization from an appropriate solvent can significantly improve the purity of Risperidone. Purity levels of approximately 99.7% to 99.9% (as measured by HPLC) have been reported after recrystallization from isopropanol or acetone.
Q3: What are the major degradation products of Risperidone to be aware of during purification?
A3: The primary degradation products of Risperidone include Risperidone N-oxide, which forms under oxidative conditions, and 9-hydroxyrisperidone, which can form under acidic or basic conditions. Forced degradation studies have shown that Risperidone is highly susceptible to degradation in the presence of hydrogen peroxide and to a lesser extent, under acidic, basic, and photolytic stress.
Q4: How can I control the polymorphic form of Risperidone during purification?
A4: The polymorphic form of Risperidone is influenced by the solvent and the crystallization conditions. For instance, Risperidone Form A can be obtained by crystallizing from various organic solvents at their reflux temperature, followed by cooling. It is crucial to follow specific protocols that define the solvent, temperature, and cooling rate to obtain the desired polymorph.
Q5: Are there alternative purification methods to recrystallization?
A5: While recrystallization is the most common method for purifying Risperidone, column chromatography can also be employed, particularly for separating impurities that are difficult to remove by crystallization alone.
Quantitative Data Summary
Table 1: Recrystallization Parameters for Risperidone Purification
| Solvent | Crude Risperidone to Solvent Ratio (w/v) | Purity Achieved (by HPLC) | Overall Yield | Reference |
| Isopropanol | ~1:11.5 to 1:12.5 | 99.7% - 99.8% | 60% - 63% | |
| Acetone | ~1:28 to 1:32 | 99.7% - 99.9% | ~60% | |
| Isopropanol & DMF | Various ratios (e.g., 60:40 to 99:1 IPA:DMF) | >99% | Not specified | |
| 10% Aqueous Acetone | 1:7 | >99% | 75% - 80% | |
| 10% Aqueous Acetonitrile | 1:5 | >99% | Not specified | |
| Methanol | Not specified | 99.9% | Not specified |
Experimental Protocols
Protocol 1: Recrystallization of Risperidone from Isopropanol
-
Dissolution: In a suitable reaction vessel, add crude Risperidone and isopropanol in a weight-to-volume ratio of approximately 1:12.
-
Heating: Heat the mixture to reflux with stirring until all the Risperidone has dissolved.
-
Hot Filtration: Filter the hot solution to remove any insoluble particulate matter.
-
Crystallization: Allow the filtrate to cool gradually to room temperature. Further cooling in an ice bath can be performed to maximize crystal precipitation.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.
-
Drying: Dry the purified Risperidone crystals under vacuum at an appropriate temperature (e.g., 65°C).
Protocol 2: Recrystallization of Risperidone from Acetone
-
Dissolution: Combine crude Risperidone and acetone in a weight-to-volume ratio of approximately 1:30.
-
Heating: Heat the mixture to reflux with stirring to ensure complete dissolution of the crude material.
-
Hot Filtration: Filter the hot solution to remove any undissolved impurities.
-
Crystallization: Allow the filtrate to cool to room temperature to induce crystallization.
-
Isolation: Isolate the purified Risperidone crystals by filtration.
-
Washing: Wash the collected crystals with a small volume of cold acetone.
-
Drying: Dry the final product under vacuum.
Visualizations
References
Technical Support Center: Managing Risperidone-Induced Weight Gain in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering weight gain as a side effect in long-term animal studies involving Risperidone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight gain in our rodent models treated with Risperidone. Is this a known side effect and what are the primary mechanisms?
A1: Yes, significant weight gain is a well-documented side effect of Risperidone in both clinical and preclinical settings.[1][2][3][4][5] The primary mechanisms identified in animal models include:
-
Hyperphagia (Increased Food Intake): Risperidone can stimulate food intake. This is thought to be mediated through its effects on hypothalamic neural circuits that regulate appetite.
-
Alterations in Hypothalamic Signaling: Risperidone has been shown to target and inhibit the activity of melanocortin 4 receptor (MC4R) neurons in the hypothalamus. This inhibition can lead to increased food intake and subsequent weight gain. It can also affect the 5-HT2c receptor-neuropeptide Y (NPY) pathway in the hypothalamic arcuate nucleus (Arc), leading to hyperphagia.
-
Reduced Energy Expenditure: Some studies suggest that Risperidone may cause weight gain by suppressing energy expenditure, specifically by reducing the non-aerobic resting metabolic rate.
-
Gut Microbiome Alterations: Risperidone treatment has been shown to alter the composition of the gut microbiome in mice. Transfer of the gut microbiota from Risperidone-treated animals to naive animals was sufficient to induce weight gain and suppress energy expenditure, suggesting a causal link.
Q2: What are the typical animal models and administration routes used to study Risperidone-induced weight gain?
A2: Several rodent models are commonly used. The choice of model and administration route can influence the observed metabolic effects.
-
Animal Models:
-
Mice: C57BL/6 mice are frequently used and have been shown to reliably reproduce Risperidone-induced weight gain, adiposity, and glucose intolerance.
-
Rats: Sprague-Dawley and Wistar rats are also common models. It's important to note that some studies suggest female rodents are more sensitive to the weight-promoting effects of antipsychotics than males.
-
-
Administration Routes:
-
Dietary Admixture: Incorporating Risperidone into the animal's diet is a common and effective method that can produce more pronounced metabolic disturbances compared to other routes.
-
Drinking Water: Administering Risperidone through the drinking water is another viable method.
-
Oral Gavage: Direct administration via oral gavage allows for precise dosing.
-
Q3: Are there any potential interventions to mitigate Risperidone-induced weight gain in our animal studies without affecting its antipsychotic efficacy?
A3: Yes, preclinical studies have explored several potential interventions:
-
MC4R Agonists: Co-treatment with setmelanotide, an MC4R-specific agonist, has been shown to mitigate hyperphagia and obesity in mice treated with Risperidone without compromising its psychotropic efficacy.
-
5-HT2c Receptor Agonists: The 5-HT2c receptor agonist lorcaserin has been shown to attenuate Risperidone-induced hyperphagia and weight gain in mice by decreasing the expression of NPY mRNA in the hypothalamus.
-
Metformin: While not directly tested as a preventative in the provided animal studies, metformin is a common clinical intervention for antipsychotic-induced weight gain and has shown efficacy in reducing weight in patients taking Risperidone. Its potential could be explored in animal models.
Troubleshooting Guides
Problem: My animals are gaining excessive weight, potentially confounding the results of my primary study.
| Potential Cause | Troubleshooting Steps |
| Hyperphagia | - Monitor food intake daily to confirm if increased consumption is the primary driver. - Consider pair-feeding a control group to match the food intake of the Risperidone-treated group to isolate the effects of the drug from those of overeating. |
| High-fat diet | - If using a high-fat diet to accelerate weight gain, consider if this is representative of the intended clinical scenario. A standard chow diet may be more appropriate for some study designs. |
| Drug Dosage | - Review the dosage of Risperidone. Higher doses can lead to more significant weight gain in a dose-dependent manner. It may be possible to use a lower dose that is still effective for the primary outcome of the study but has a less pronounced effect on weight. |
Problem: I am not observing the expected weight gain in my male rats.
| Potential Cause | Troubleshooting Steps |
| Sex Differences | - Female rodents have been reported to be more sensitive to the weight-gaining effects of antipsychotics. Consider using female animals if appropriate for your study's objectives. |
| Drug Administration and Diet | - The mode of drug administration and the diet can significantly impact the development of antipsychotic-induced weight gain in male rats. Mixing the drug with food and using a diet that resembles a human diet may be more effective in inducing weight gain in male rats. |
Data Presentation
Table 1: Summary of Quantitative Data from Long-Term Risperidone Animal Studies
| Study Focus | Animal Model | Risperidone Dose & Administration | Duration | Key Quantitative Findings | Reference |
| MC4R Pathway | C57BL/6 Mice | 25 mg/kg in diet | 16 weeks | Risperidone-fed mice gained 26.18 ± 1.20 g vs. 15.41 ± 0.91 g in controls. | |
| Gut Microbiome | C57BL/6 Female Mice | 20 µg/ml in drinking water | 6 weeks | Significant weight increase of 2.8 g relative to control mice. | |
| 5-HT2c-NPY Pathway | C57BL/6J Female Mice | Not specified | 4 weeks | Calorie intake: 10 ± 0.209 kcal (Risperidone) vs. 8.6 ± 0.363 kcal (Control). Body weight: 20.6 ± 0.216 g (Risperidone) vs. 19.6 ± 0.231 g (Control). | |
| Dose-Dependency | Wistar Rats | 1, 2, 4 mg/kg bw | 9 weeks | Dose-dependent weight gain observed in female rats. | |
| Metabolic Effects | Sprague-Dawley Rats | Not specified | Not specified | Increased fasting glucose and insulin resistance (HOMA-IR) at most doses. |
Experimental Protocols
Protocol 1: Induction of Risperidone-Induced Weight Gain in C57BL/6 Mice (Dietary Admixture)
-
Animals: Male or female C57BL/6 mice, 8 weeks of age.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Diet: Standard chow.
-
Risperidone Diet: Risperidone mixed into the standard chow at a concentration of 25 mg/kg of diet (e.g., Research Diets D18041008).
-
-
Procedure:
-
Acclimate mice to individual housing and the control diet for one week.
-
Record baseline body weight and food intake.
-
Divide mice into control and Risperidone groups.
-
Provide ad libitum access to their respective diets and water.
-
Monitor and record body weight and food intake weekly for the duration of the study (e.g., 16 weeks).
-
-
Metabolic Analysis (Optional):
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end-of-study to assess metabolic changes.
-
Use metabolic chambers (e.g., PhenoMaster) to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
Protocol 2: Fecal Microbiota Transplant (FMT) to Assess the Role of Gut Microbiome
-
Donor Animals: C57BL/6J female mice treated with Risperidone (e.g., 20 µg/ml in drinking water for 6-9 weeks) and control mice.
-
Recipient Animals: Naive (untreated) C57BL/6J female mice.
-
Procedure:
-
Collect fresh fecal pellets from donor mice.
-
Homogenize fecal pellets in a sterile anaerobic buffer.
-
Administer the fecal slurry to recipient mice via oral gavage.
-
Monitor body weight, food intake, and energy expenditure in recipient mice.
-
-
Rationale: This protocol helps determine if the altered gut microbiota from Risperidone-treated animals is sufficient to induce a weight gain phenotype in naive animals.
Visualizations
Caption: Hypothalamic pathways involved in Risperidone-induced weight gain.
References
- 1. Risperidone-induced weight gain is mediated through shifts in the gut microbiome and suppression of energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone stimulates food intake and induces body weight gain via the hypothalamic arcuate nucleus 5‐HT2c receptor—NPY pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model for antipsychotic-induced obesity in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug-induced weight gain: development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Enhancing the Photostability of Risperidone in Tablet Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of risperidone photostability in tablet formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development and testing of risperidone tablets.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High levels of the N-oxide degradation product (R5) are detected after photostability testing. | Interaction between risperidone and hydroxypropylcellulose (HPC) under light exposure.[1][2][3] | 1. Reduce or Replace HPC: Minimize the concentration of HPC in the formulation.[1][2] 2. Incorporate Acidic Excipients: Introduce acidic excipients like carmellose (CMC) or carmellose calcium (CMC-Ca) to lower the micro-pH of the formulation. 3. Adjust Manufacturing Process: Consider manufacturing methods that involve granulation with water, which has been shown to improve stability. |
| Discoloration of tablets upon exposure to light. | Photodegradation of risperidone and potential interactions with excipients. | 1. Formulation Adjustment: Review the excipient profile for potential photolabile components or interactions. As with R5 formation, the presence of HPC can contribute to degradation leading to discoloration. 2. Apply a Protective Film Coating: For conventional tablets, apply a film coating containing a light-shielding agent such as titanium dioxide. 3. Optimize Packaging: Utilize light-protective packaging such as alu-alu blisters or amber-colored containers. |
| Inconsistent photostability results between batches. | Variability in the manufacturing process or raw material attributes. | 1. Standardize Manufacturing Process: Ensure consistent control over critical process parameters such as granulation time, drying temperature, and compression forces. 2. Control Raw Material Quality: Implement stringent quality control for incoming excipients, particularly for those that can influence the formulation's pH and oxidative potential. 3. Monitor Environmental Conditions: Control light exposure during manufacturing by using amber or brown colored lighting with wavelengths above 500 nm. |
| Difficulty in developing a stability-indicating analytical method. | Co-elution of degradation products with the active pharmaceutical ingredient (API) or other excipients. | 1. Optimize HPLC Method: Adjust mobile phase composition, pH, column type, and gradient to achieve better separation of risperidone from its photodegradants. 2. Forced Degradation Studies: Perform comprehensive forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to generate all potential degradation products and ensure the method's specificity. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: Which excipients should be avoided in risperidone tablet formulations to enhance photostability? A1: Hydroxypropylcellulose (HPC) has been shown to promote the photodegradation of risperidone, leading to the formation of the N-oxide product (R5). It is advisable to use a minimal amount of HPC or replace it with an alternative binder.
-
Q2: What are the recommended excipients to improve the photostability of risperidone? A2: The use of acidic excipients such as carmellose (CMC) and carmellose calcium (CMC-Ca) as disintegrants can significantly improve the photostability of risperidone. These excipients create a lower pH environment within the tablet, which helps to suppress the photo-oxidation of risperidone.
-
Q3: How does pH influence the photostability of risperidone in a tablet formulation? A3: The photodegradation of risperidone, particularly in the presence of HPC, is pH-dependent. At a lower pH (below 3.0), the photodegradation is significantly reduced. This is because risperidone exists in its more stable mono- and di-protonated forms at acidic pH.
-
Q4: Can film coating protect risperidone tablets from photodegradation? A4: Yes, for conventional tablets, a film coating containing a light-shielding agent like titanium dioxide can provide effective protection against photodegradation. However, this approach is not suitable for orally disintegrating tablets (ODTs) as it would hinder their rapid disintegration.
Manufacturing and Packaging
-
Q5: What measures can be taken during manufacturing to protect risperidone from light? A5: To minimize light exposure during the manufacturing process, it is recommended to use lighting with longer wavelengths (above 500 nm), such as brown-colored light, in the granulation, compression, and packaging areas.
-
Q6: What are the best packaging options for risperidone tablets? A6: To ensure photostability throughout the product's shelf life, it is crucial to use light-resistant packaging. Recommended options include alu-alu blisters and amber-colored blisters or bottles.
Analytical Testing
-
Q7: What is the primary photodegradation product of risperidone? A7: The major photodegradation product of risperidone is an N-oxide derivative, often referred to as R5.
-
Q8: What analytical technique is most suitable for assessing the photostability of risperidone? A8: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for quantifying risperidone and its degradation products. A validated stability-indicating HPLC method is essential for accurate assessment.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the photostability of risperidone.
Table 1: Effect of pH on the Formation of R5 in a Risperidone/HPC Solution
| pH | R5 Formation Rate (%) after 14 days at 3500 lx |
| 1.2 | N.D. |
| 3.0 | 0.02 |
| 4.0 | 0.13 |
| 5.0 | 0.63 |
| 6.8 | 1.14 |
| N.D. = Not Detected |
Table 2: Effect of HPC Concentration on the Formation of R5 (pH 6.8)
| HPC Concentration (%) | R5 Formation Rate (%) after 14 days at 3500 lx |
| 0 | N.D. |
| 0.01 | 0.07 |
| 0.1 | 0.15 |
| 1 | 0.86 |
| N.D. = Not Detected |
Table 3: Effect of Carmellose (CMC) on the Formation of R5 in Tablets
| Amount of CMC in Tablet (mg) | Tablet pH | R5 Formation Rate (%) after 25 days at 1000 lx |
| 0 | 6.5 | 0.25 |
| 2.5 | 5.8 | 0.10 |
| 5.0 | 5.5 | 0.05 |
Experimental Protocols
1. Protocol for Photostability Testing of Risperidone Tablets
This protocol is based on the general principles outlined in the ICH Q1B guideline and findings from risperidone-specific studies.
-
Objective: To assess the photostability of risperidone in a specific tablet formulation.
-
Materials:
-
Risperidone tablets (test formulation)
-
Dark control tablets (wrapped in aluminum foil)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2.
-
Validated stability-indicating HPLC method.
-
-
Procedure:
-
Place the test tablets directly exposed to the light source in the photostability chamber.
-
Place the dark control tablets in the same chamber, but shielded from light.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
At the end of the exposure period, visually inspect the tablets for any changes in appearance, such as color.
-
Assay the test and control samples for risperidone content and degradation products using the validated HPLC method.
-
-
Acceptance Criteria: The change in assay value and the amount of degradation products should be within the specified limits. Any significant discoloration should be investigated.
2. Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to analyze risperidone and its photodegradation products.
-
Objective: To develop and validate an HPLC method capable of separating and quantifying risperidone from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 3.0 x 150 mm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Methanol: Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: Ambient
-
-
Forced Degradation:
-
Subject risperidone drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the main risperidone peak.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Experimental workflow for enhancing risperidone photostability.
Caption: Factors influencing risperidone photodegradation and stabilization.
References
Technical Support Center: Addressing Bacterial Degradation of Risperidone in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Risperidone degradation in biological samples due to bacterial contamination.
Frequently Asked Questions (FAQs)
Q1: My Risperidone concentrations are unexpectedly low in stored biological samples. What could be the cause?
A1: Unexpectedly low concentrations of Risperidone in stored biological samples, particularly blood, can be a result of bacterial degradation. Studies have shown that while Risperidone is stable in sterile blood, it can be significantly degraded by certain bacteria, especially at temperatures of 20°C and 37°C.[1][2] Complete loss of the drug has been observed within two days when incubated at 37°C in bacterially inoculated blood.[1][2]
Q2: What is the primary degradation product of Risperidone due to bacterial activity?
A2: The primary degradation product identified from the bacterial breakdown of Risperidone is 2-hydroxybenzoyl-risperidone.[1] This product results from the cleavage of the benzisoxazole ring of the Risperidone molecule. The presence of this compound can be an indicator of bacterial degradation in your samples.
Q3: Which types of bacteria are known to degrade Risperidone?
A3: Research has identified several bacterial species capable of degrading Risperidone in biological samples. These are often Gram-positive bacteria. Specific species used in studies demonstrating this degradation include Clostridium bifermentans, Clostridium limosum, Enterococcus faecium, and Enterococcus hirae. Broader studies on the degradation of aromatic compounds suggest that bacteria from genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Bacillus are also capable of metabolizing complex aromatic structures and could potentially degrade Risperidone.
Q4: At what temperatures is Risperidone degradation by bacteria most likely to occur?
A4: Bacterial degradation of Risperidone is highly temperature-dependent. Significant degradation has been observed at room temperature (20°C) and physiological temperature (37°C). In contrast, the drug remains stable in bacterially inoculated blood when stored at refrigerated temperatures (7°C).
Q5: How can I prevent bacterial degradation of Risperidone in my samples?
A5: To prevent bacterial degradation, it is crucial to handle and store biological samples under conditions that inhibit bacterial growth. Key recommendations include:
-
Aseptic Collection: Collect samples using sterile techniques to minimize initial bacterial contamination.
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Low-Temperature Storage: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. Studies have shown that Risperidone is stable in sterile blood at 7°C, even in the presence of bacteria.
-
Use of Preservatives: Consider the use of antibacterial agents if compatible with your analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or undetectable Risperidone levels in multiple samples | Bacterial degradation due to improper storage. | Review your sample storage procedures. Ensure samples were consistently stored at or below 4°C immediately after collection. For future collections, implement stricter temperature control and consider analyzing for the degradation product 2-hydroxybenzoyl-risperidone. |
| High variability in Risperidone concentrations between replicate samples | Inconsistent bacterial contamination or varied storage conditions for individual aliquots. | Re-evaluate your sample handling and aliquoting procedures to ensure uniformity. If possible, culture a subset of samples to check for bacterial growth. |
| Presence of an unexpected peak in chromatograms | Potential presence of the degradation product 2-hydroxybenzoyl-risperidone. | If using mass spectrometry, attempt to identify the unknown peak by comparing its mass-to-charge ratio to that of 2-hydroxybenzoyl-risperidone. |
| Risperidone levels are stable in plasma but not in whole blood samples | Contamination may be localized to the cellular components of blood or introduced during whole blood handling. | Implement stringent aseptic techniques for all sample types. Consider if plasma separation is a viable step to reduce bacterial load for your experimental needs. |
Experimental Protocols
Protocol 1: Quantification of Risperidone and 9-Hydroxyrisperidone in Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of Risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample, add an internal standard solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to an autosampler vial.
2. UPLC-MS/MS Conditions
- Column: A suitable C18 column.
- Mobile Phase: Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate buffer with 0.1% formic acid (80:20, v/v).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Risperidone: m/z 411.3 > 191.31
- 9-Hydroxyrisperidone: m/z 426.58 > 207.29
3. Calibration and Quality Control
- Prepare calibration standards in blank plasma over a concentration range of 0.2–500 ng/mL for both analytes.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
Protocol 2: Assessment of Risperidone Stability in Biological Samples
This protocol is based on methodologies used to study drug stability in the presence of bacteria.
1. Sample Inoculation
- Obtain fresh, sterile biological matrix (e.g., porcine blood).
- Prepare a bacterial inoculum containing relevant species (e.g., a mix of Clostridium and Enterococcus species).
- Divide the biological matrix into sterile and non-sterile (inoculated) groups.
- Spike both groups with a known concentration of Risperidone.
2. Incubation
- Aliquot samples from each group for analysis at different time points (e.g., 0, 6, 12, 24, 48 hours).
- Incubate aliquots at different temperatures: 7°C, 20°C, and 37°C.
3. Sample Analysis
- At each time point, retrieve the respective aliquots.
- Extract Risperidone and its potential degradation products using a suitable method (e.g., protein precipitation as described in Protocol 1).
- Analyze the samples using a validated analytical method (e.g., HPLC or UPLC-MS/MS) to determine the concentration of Risperidone.
4. Data Analysis
- Plot the concentration of Risperidone as a function of time for each temperature and condition (sterile vs. inoculated).
- Calculate the percentage of Risperidone remaining at each time point relative to the initial concentration.
Quantitative Data Summary
Table 1: Temperature-Dependent Degradation of Risperidone in Bacterially Inoculated Blood
| Temperature | Time (days) | Risperidone Concentration Change | Reference |
| 7°C | 4 | Stable | |
| 20°C | 4 | Significant degradation | |
| 37°C | 2 | Complete loss |
Table 2: UPLC-MS/MS Method Validation Parameters for Risperidone Quantification
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Linearity Range | 0.2–500 ng/mL | 0.2–500 ng/mL | |
| Coefficient of Determination (r²) | > 0.998 | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
Visualizations
References
Optimizing dosage of long-acting injectable Risperidone to maintain steady plasma concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of long-acting injectable (LAI) risperidone to maintain steady plasma concentrations. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of long-acting injectable risperidone?
A1: Risperidone LAI utilizes biodegradable poly(d,l-lactide-co-glycolide) microspheres containing risperidone.[1] Following deep intramuscular injection, these microspheres gradually release the drug. There is an initial lag phase with no significant drug release; substantial release into the plasma begins approximately 3 weeks post-injection, is maintained through weeks 4 to 6, and then declines.[1] This formulation is designed to provide sustained therapeutic plasma concentrations, reducing the peak-trough fluctuations seen with daily oral dosing.[2][3]
Q2: What is the established therapeutic plasma concentration for risperidone's active moiety?
A2: The therapeutic reference range for the active moiety (the sum of risperidone and its active metabolite, 9-hydroxyrisperidone) in adults is generally considered to be 20-60 ng/mL.[4] However, for children and adolescents, a lower upper limit of 33 ng/mL has been suggested to minimize side effects. Achieving concentrations within this window is a key goal for dosage optimization.
Q3: How long does it take to achieve steady-state plasma concentrations with Risperidone LAI?
A3: With repeated intramuscular injections every two weeks, steady-state plasma concentrations of risperidone are typically reached after the fourth injection, which is between 6 to 8 weeks from the initiation of treatment.
Q4: What is the protocol for converting a subject from oral risperidone to the long-acting injectable formulation?
A4: Before initiating Risperidone LAI, it is crucial to establish the subject's tolerability to oral risperidone. The conversion dosage is based on the stabilized oral dose. A common guideline is to continue the current oral antipsychotic for the first three weeks after the first LAI injection to ensure continuous therapeutic coverage during the lag phase of the injectable's release.
Q5: What are the standard dosing regimens for Risperidone LAI?
A5: The usual starting dose for most patients is 25 mg administered every two weeks via deep intramuscular injection in the deltoid or gluteal muscle. Depending on clinical response and tolerability, the dose can be adjusted upwards to 37.5 mg or 50 mg every two weeks. Dose increases should not be made more frequently than every 4 weeks. For some patient populations, such as those with a history of poor tolerability to psychotropics, a lower starting dose of 12.5 mg may be considered, although its efficacy has not been formally established in clinical trials.
Q6: Why is oral supplementation required when starting Risperidone LAI?
A6: Oral antipsychotic supplementation is necessary for the first three weeks following the initial injection of Risperdal Consta®. This is because the microsphere technology results in a 3-week delay before the main release of risperidone from the injection site reaches therapeutic plasma concentrations. The oral coverage bridges this gap, preventing relapse of symptoms.
Troubleshooting Guide
Q1: Issue - Plasma concentrations of the active moiety are below the therapeutic range (20 ng/mL) at steady state despite a standard 25 mg or 37.5 mg bi-weekly dose.
A1: Possible Causes and Solutions:
-
Metabolic Profile: The subject may be an ultra-rapid metabolizer via the CYP2D6 enzyme, leading to faster clearance of risperidone.
-
Action: Consider genotyping for CYP2D6 polymorphisms. An upward dose adjustment to 37.5 mg or 50 mg may be warranted.
-
-
Injection Technique: Improper injection technique, such as not injecting deep into the muscle, could lead to suboptimal absorption.
-
Action: Ensure administration is performed by a trained professional using the correct needle length for the injection site (1-inch for deltoid, 2-inch for gluteal).
-
-
Drug-Drug Interactions: Concomitant administration of CYP3A4 or P-glycoprotein inducers (e.g., carbamazepine, rifampin) can decrease risperidone plasma concentrations.
-
Action: Review all concomitant medications. If possible, avoid inducers or consider a higher LAI dose.
-
Q2: Issue - Subject experiences significant adverse effects, and plasma concentrations are consistently above the therapeutic range (e.g., >60 ng/mL).
A2: Possible Causes and Solutions:
-
Metabolic Profile: The subject may be a poor metabolizer at the CYP2D6 enzyme.
-
Action: Genotyping can confirm this. A dose reduction to 25 mg or 12.5 mg should be considered.
-
-
Renal or Hepatic Impairment: Reduced kidney or liver function can impair drug clearance, leading to accumulation.
-
Action: Assess renal and hepatic function. A lower starting dose and slower titration are recommended for these patients.
-
-
Drug-Drug Interactions: Co-administration of potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) or CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase plasma levels of risperidone's active moiety.
-
Action: Review concomitant medications. If an inhibitor cannot be discontinued, a lower LAI dose is necessary.
-
Q3: Issue - A scheduled dose of Risperidone LAI was missed. How should the dosing schedule be adjusted?
A3: Recommended Actions:
-
If it has been ≤6 weeks since the last injection (for a patient at steady state): Administer the next injection as soon as possible. Oral supplementation is not typically required.
-
If it has been >6 weeks since the last injection (for a patient at steady state): Administer the next injection as soon as possible AND restart oral antipsychotic supplementation for the next three weeks to ensure continuous therapeutic coverage.
-
If the patient has not yet reached steady state (i.e., has received fewer than four injections): Administer the missed dose as soon as possible and continue with 3 weeks of oral supplementation.
Q4: Issue - A subject shows a poor clinical response despite active moiety plasma concentrations being within the therapeutic range (20-60 ng/mL).
A4: Possible Causes and Solutions:
-
Receptor Occupancy: While plasma concentration is a useful surrogate, dopamine D2 receptor occupancy is more directly related to the therapeutic effect. There can be inter-individual variability in the concentration required to achieve optimal receptor occupancy.
-
Action: Although not routinely done in clinical practice, receptor occupancy studies using PET scans can provide definitive evidence. In a research setting, a carefully monitored trial of a higher dose (e.g., 50 mg) may be considered.
-
-
Diagnosis and Comorbidities: The lack of response may not be a dosage issue but could relate to an incorrect diagnosis, the presence of comorbid substance use, or other psychosocial factors.
-
Action: Re-evaluate the primary diagnosis and screen for confounding variables.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters: Oral vs. Long-Acting Injectable (LAI) Risperidone
| Parameter | Oral Risperidone (4 mg/day) | LAI Risperidone (50 mg/2 weeks) | Reference(s) |
| Time to Steady State | ~1 day (risperidone), ~5-6 days (9-OH-risperidone) | 6-8 weeks | |
| Predicted Peak Plasma Level (Cmax) at Steady State | ~62 ng/mL | ~46 ng/mL | |
| Plasma Concentration Fluctuation (Css,max to Css,min) | ~145% | ~53% | |
| Bioequivalence | Overall bioequivalence established | Overall bioequivalence established |
Table 2: Recommended Dose Conversion from Stabilized Oral Risperidone to LAI Formulation
| Stabilized Daily Oral Risperidone Dose | Recommended Bi-weekly LAI Risperidone Dose | Reference(s) |
| ≤ 3 mg/day | 25 mg | |
| >3 mg/day to 5 mg/day | 37.5 mg | |
| > 5 mg/day | 50 mg |
Table 3: Steady-State Plasma Concentrations and D2 Receptor Occupancy for LAI Risperidone Doses
| LAI Risperidone Dose (every 2 weeks) | Steady-State Plasma Active Moiety Range (ng/mL) | Brain D2 Receptor Occupancy Range | Reference(s) |
| 25 mg | 4.4 - 8.8 | 25% - 48% | |
| 50 mg | 15.0 - 31.1 | 59% - 83% | |
| 75 mg | 22.5 - 26.3 | 62% - 72% | |
| Note: The maximum recommended dose is 50 mg every 2 weeks. |
Experimental Protocols
Protocol: Quantification of Risperidone and 9-hydroxyrisperidone in Plasma
This protocol outlines a general method for measuring the plasma concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are standard methods for this type of analysis.
1. Objective: To accurately determine the plasma concentrations of risperidone and 9-hydroxyrisperidone to assess pharmacokinetic profiles and aid in dosage optimization.
2. Materials:
-
Blood collection tubes (containing EDTA or heparin).
-
Centrifuge.
-
Vortex mixer.
-
Pipettes and tips.
-
HPLC or LC-MS/MS system.
-
Analytical standards for risperidone and 9-hydroxyrisperidone.
-
Internal standard (e.g., a deuterated analog).
-
Solvents (e.g., acetonitrile, methanol, formic acid).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
3. Sample Collection and Processing:
-
Collect whole blood samples via venipuncture at predetermined time points (e.g., trough concentrations just before the next injection).
-
Centrifuge the blood samples at approximately 2000-3000 x g for 10-15 minutes to separate plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a labeled cryovial.
-
Store plasma samples at -20°C or -80°C until analysis.
4. Sample Preparation (Example using Protein Precipitation):
-
Thaw plasma samples.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Add 300 µL of a cold protein precipitation reagent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a clean vial for analysis.
5. Chromatographic Analysis (General Conditions):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: For HPLC, UV detection may be used. For LC-MS/MS, detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
6. Data Analysis:
-
Generate a standard curve using known concentrations of risperidone and 9-hydroxyrisperidone.
-
Calculate the peak area ratio of the analytes to the internal standard.
-
Quantify the concentration of risperidone and 9-hydroxyrisperidone in the unknown samples by interpolating from the standard curve.
-
The total active moiety concentration is calculated as the sum of the risperidone and 9-hydroxyrisperidone concentrations.
Mandatory Visualizations
Caption: Workflow for initiating and titrating Risperidone LAI.
References
- 1. Risperidone long-acting injection: a review of its long term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
Validation & Comparative
Risperidone vs. Olanzapine for Negative Symptoms of Schizophrenia: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of risperidone and olanzapine in treating the negative symptoms of schizophrenia. The information is compiled from meta-analyses and head-to-head clinical trials to support research and development in this critical therapeutic area.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from key clinical trials comparing the efficacy of risperidone and olanzapine on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).
| Study & Duration | Treatment Arms & Dosages | Outcome Measure | Results |
| Suresh Kumar PN, et al. (2016) [1][2] | Risperidone (2-8 mg/day, mean modal dose: 5.5 mg/day) vs. Olanzapine (5-20 mg/day, mean modal dose: 14.4 mg/day) | PANSS Negative Subscale | Olanzapine showed significantly greater improvement at 3, 6, 9, and 12 months (P-values: 0.05, 0.00, 0.00, and 0.00, respectively).[1][2] |
| Alvarez E, et al. (2006) [3] | Risperidone (mean dose: 4.9 mg/day) vs. Olanzapine (mean dose: 12.2 mg/day) | SANS Summary Score | At 1 year, olanzapine showed significantly greater improvement (P = 0.015). |
| Feldman PD, et al. (2003) | Risperidone (4-12 mg/day) vs. Olanzapine (10-20 mg/day) | PANSS Negative Subscale | At 8 and 28 weeks, olanzapine showed significantly greater reduction in scores (-8.8 vs. -4.9 at 8 weeks, P = 0.032; -8.1 vs. -3.5 at 28 weeks, P = 0.032). |
| Gureje O, et al. (2003) | Risperidone vs. Olanzapine | SANS Total Score | Olanzapine showed significantly greater improvement in negative symptoms. |
| Conley RR, et al. (2001) | Risperidone vs. Olanzapine | PANSS Negative Subscale | No significant difference between groups. |
| Purdon SE, et al. (2000) | Risperidone vs. Olanzapine | SANS Total Score | Olanzapine led to greater improvements in negative symptoms. |
Experimental Protocols
Below are detailed methodologies for key clinical trials cited in this guide.
Suresh Kumar PN, et al. (2016): A 1-Year Double-Blind, Randomized Controlled Trial
-
Objective: To compare the safety and efficacy of risperidone and olanzapine on the negative symptoms of schizophrenia.
-
Study Design: A 1-year, randomized, double-blind, parallel-group comparison.
-
Participants: 71 subjects meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for schizophrenia.
-
Inclusion Criteria: Diagnosis of schizophrenia as per DSM-IV.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Intervention:
-
Risperidone: 2–8 mg/day (mean modal dose = 5.5 mg/day).
-
Olanzapine: 5–20 mg/day (mean modal dose = 14.4 mg/day).
-
-
Primary Outcome Measure: Change in the PANSS negative subscale score.
-
Statistical Analysis: The study used appropriate statistical tests to compare the changes in PANSS scores between the two groups at multiple time points (3, 6, 9, and 12 months). The significance level was set at P < 0.05.
Alvarez E, et al. (2006): A 1-Year Open-Label, Randomized Follow-up Study
-
Objective: To evaluate the long-term efficacy of olanzapine compared with risperidone on negative symptoms in schizophrenic outpatients with prominent negative symptoms.
-
Study Design: A multicenter, randomized, monitored, open-label, parallel, dose-flexible, 1-year study.
-
Participants: 235 chronic schizophrenia outpatients with a Scale for the Assessment of Negative Symptoms (SANS) global score ≥ 10.
-
Inclusion Criteria: DSM-IV diagnosis of schizophrenia, prominent negative symptoms (SANS summary score ≥ 10), previously treated with conventional antipsychotics.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Intervention:
-
Risperidone: Flexible dose, mean dose of 4.9 mg/day.
-
Olanzapine: Flexible dose, mean dose of 12.2 mg/day.
-
-
Primary Outcome Measure: Change in the SANS summary score.
-
Statistical Analysis: The study compared the improvement in SANS scores between the two treatment groups at the 1-year endpoint.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the therapeutic effects of risperidone and olanzapine on negative symptoms, as well as a typical experimental workflow for a comparative clinical trial.
References
- 1. Olanzapine has better efficacy compared to risperidone for treatment of negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, 1-year follow-up study of olanzapine and risperidone in the treatment of negative symptoms in outpatients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Risperidone and Aripiprazole in First-Episode Psychosis: A Comparative Guide
This guide provides a detailed comparison of Risperidone and Aripiprazole for the treatment of first-episode psychosis (FEP), drawing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and pharmacological profiles of these two commonly prescribed second-generation antipsychotics.
Efficacy and Treatment Effectiveness
Clinical trials comparing Risperidone and Aripiprazole in FEP have evaluated effectiveness primarily through treatment discontinuation rates and clinical response.
A 12-week, prospective, randomized, open-label study involving 266 drug-naïve FEP patients found no significant differences in the primary effectiveness measure of all-cause treatment discontinuation between the two drugs.[1][2][3] The overall dropout rate was low at 6.39%.[1][2] While clinical efficacy was also similar, the study noted that Aripiprazole required a higher equivalent dosage and a longer time to achieve a clinical response compared to Risperidone.
Table 1: Efficacy Outcomes in a 12-Week, Randomized, Open-Label Trial
| Outcome Measure | Aripiprazole (n=136) | Risperidone (n=130) | Statistical Significance |
| All-Cause Treatment Discontinuation Rate | No significant difference | No significant difference | P = 0.522 |
| Mean Time to All-Cause Discontinuation | No significant difference | No significant difference | P = 0.316 |
| Chlorpromazine Equivalent Dosage | Higher | Lower | P = 0.032 |
| Mean Time to Clinical Response | Longer | Shorter | P = 0.008 |
Safety and Tolerability Profile
The safety and tolerability of Risperidone and Aripiprazole in FEP have been assessed through metabolic changes, prolactin levels, and the incidence of other adverse events.
Metabolic Effects
Metabolic side effects are a significant consideration in the long-term treatment of psychosis. A one-year pragmatic randomized controlled trial with 188 drug-naïve FEP patients revealed that both Aripiprazole and Risperidone were associated with significant weight gain. After one year, the mean weight gain was 9.2 kg for the Aripiprazole group and 10.5 kg for the Risperidone group, with no statistically significant difference between them. However, a 7-week, randomized, double-blind, controlled trial in a broader population of 60 patients with schizophrenia (including both antipsychotic-naïve and previously treated individuals) found that Risperidone was associated with a significantly greater increase in Body Mass Index (BMI) compared to Aripiprazole. In this shorter-term study, trends also favored Aripiprazole for changes in triglycerides and total cholesterol, although these did not reach statistical significance.
Table 2: Metabolic Changes in Head-to-Head Clinical Trials
| Parameter | Study Duration | Aripiprazole Group | Risperidone Group | Statistical Significance |
| Mean Weight Gain | 1 Year | 9.2 kg | 10.5 kg | P > 0.05 |
| Mean BMI Change | 7 Weeks | +0.4 ± 0.2 | +1.1 ± 0.3 | P < 0.001 |
| Triglyceride Change | 7 Weeks | +7.3 mg/dL | +28.1 mg/dL | Not Statistically Significant |
| Total Cholesterol Change | 7 Weeks | +0.1 mg/dL | +5.1 mg/dL | Not Statistically Significant |
Appetite changes also differed significantly between the two medications in the 7-week trial, with decreased appetite being more common with Aripiprazole and increased appetite more frequent with Risperidone.
Prolactin Levels and Associated Side Effects
Risperidone is well-known for causing hyperprolactinemia, an elevation of prolactin levels in the blood, which can lead to side effects such as sexual dysfunction and menstrual irregularities. Aripiprazole, due to its partial dopamine agonism, is not typically associated with this side effect and has even been studied as an adjunctive treatment to reduce Risperidone-induced hyperprolactinemia. In a 12-week study, sex-related adverse events were more frequently reported in the Risperidone group.
Other Adverse Events
The 12-week trial also reported a higher incidence of rigidity in the Risperidone group, while sialorrhea (excessive salivation) was more common in the Aripiprazole group.
Table 3: Other Adverse Events in a 12-Week Randomized, Open-Label Trial
| Adverse Event | More Frequent in Aripiprazole Group | More Frequent in Risperidone Group |
| Sex-Related Adverse Events | X | |
| Rigidity | X | |
| Sialorrhea | X |
Experimental Protocols
PAFIP-3 Clinical Trial (12-Week and 1-Year Follow-up)
-
Study Design: A prospective, randomized, open-label, 3-phase, investigator-initiated study.
-
Participants: 266 drug-naïve or minimally treated individuals (less than 6 weeks of lifetime antipsychotic treatment) aged 15-60 years, experiencing their first episode of non-affective psychosis (schizophrenia, schizophreniform disorder, brief psychotic disorder, schizoaffective disorder, or psychotic disorder not otherwise specified according to DSM-IV criteria).
-
Intervention: Patients were randomly assigned to a flexible-dose treatment with either Aripiprazole or Risperidone.
-
Primary Outcome Measure: The primary measure of effectiveness was the all-cause treatment discontinuation rate.
-
Assessments: Clinical efficacy was also assessed, though the specific scales used are not detailed in the provided abstracts. Metabolic parameters, including weight and BMI, were recorded at baseline and at follow-up intervals.
7-Week Randomized, Double-Blind, Controlled Trial
-
Study Design: A 7-week, randomized, double-blind, controlled clinical trial.
-
Participants: 60 patients with schizophrenia who were either antipsychotic-naïve or had undergone a washout period of at least one week.
-
Intervention: Patients were allocated to receive either Aripiprazole (5–30 mg/day) or Risperidone (2–10 mg/day).
-
Primary Outcome Measure: Change in Body Mass Index (BMI).
-
Secondary Outcome Measures: Included changes in waist circumference, blood pressure, fasting lipids, and appetite, as well as the incidence of treatment-emergent adverse events.
Mechanism of Action and Signaling Pathways
The differing side effect profiles of Aripiprazole and Risperidone can be attributed to their distinct mechanisms of action at dopamine and serotonin receptors.
Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. Its strong blockade of D2 receptors in the tuberoinfundibular pathway is responsible for the significant elevation in prolactin levels.
Aripiprazole exhibits a more complex pharmacology, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This "dopamine system stabilization" allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic environment, which is thought to contribute to its lower risk of extrapyramidal symptoms and hyperprolactinemia.
Caption: Comparative signaling pathways of Risperidone and Aripiprazole.
Caption: Experimental workflow of a head-to-head clinical trial.
References
- 1. Aripiprazole vs Risperidone Head-to-Head Effectiveness in First-Episode Non-Affective-Psychosis: A 3-Month Randomized, Flexible-Dose, Open-Label Clinical Trial | Publicación [silice.csic.es]
- 2. Aripiprazole vs Risperidone Head-to-Head Effectiveness in First-Episode Non-Affective-Psychosis: A 3-Month Randomized, Flexible-Dose, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole vs Risperidone Head-to-Head Effectiveness in First-Episode Non-Affective-Psychosis: A 3-Month Randomized, Flexible-Dose, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New RP-HPLC Method for Risperidone Analysis using a C18 Column
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Risperidone, utilizing a C18 column. The performance of this method is benchmarked against other established analytical techniques, supported by experimental data. Detailed methodologies for key validation experiments are presented to ensure reproducibility and compliance with regulatory standards.
Method Performance Comparison
The validated RP-HPLC method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity. The following tables summarize the quantitative data from the method validation studies and compare it with alternative analytical techniques for Risperidone analysis.
| Validation Parameter | Validated RP-HPLC Method (C18 Column) | Alternative HPLC Method 1 | Alternative HPLC Method 2 | UV-Spectrophotometry |
| Linearity Range (µg/mL) | 1-11 | 10-60 | 500-10000 ng/mL | 2-6 |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.9969[3] | >0.995[4] |
| Accuracy (% Recovery) | 99.02-101.68[5] | 97-102 | - | 102 ± 0.188 |
| Precision (%RSD) | <2 | <1.22 (Interday) | - | 2.0325 ± 0.044 |
| Limit of Detection (LOD) | 500 ng/mL | - | 364.07 ng/mL | 1.012 µg/mL |
| Limit of Quantification (LOQ) | 990 ng/mL | - | 1103.26 ng/mL | 3.036 µg/mL |
Chromatographic Conditions Comparison
| Parameter | Validated RP-HPLC Method | Alternative HPLC Method 1 | Alternative HPLC Method 2 | Alternative HPLC Method 3 |
| Column | Phenomenex Gemini C18 (250x4.6 mm, 5 µm) | C18 (150 x 4.6mm, 5 µm) | Chemisil ODS C18 (250 mm x 4.6 mm, 5 µm) | Phenomenex C18 (250mm×4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:50mM KH2PO4 (80:10:10 v/v) | Methanol:Acetonitrile:KH2PO4 (60:10:30 v/v/v) | Methanol:0.2% v/v OPA in water (80:20 v/v) | Water:Methanol (35:65) pH 5.5 |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | 0.6 mL/min | 0.9 mL/min |
| Detection Wavelength | 234 nm | 234 nm | 235 nm | 276 nm |
| Retention Time | 2.5 min | 3.850 min | 3.72 min | 3.79 min |
| Internal Standard | Clozapine | Not specified | Not specified | Not specified |
Experimental Protocols
A detailed methodology for the validated RP-HPLC method is provided below. This protocol is based on established and validated procedures for the analysis of Risperidone.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 25 mg of Risperidone reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in 5 mL of methanol and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL to 10 mL with methanol.
-
Filter the final solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Phenomenex Gemini C18 (250x4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol, Acetonitrile, and 50 mM Potassium Dihydrogen Orthophosphate (80:10:10 v/v).
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 234 nm.
-
Internal Standard: Clozapine.
3. Validation Experiments:
-
Linearity: Prepare a series of dilutions from the standard stock solution to cover the concentration range of 1-11 µg/mL. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area ratio of Risperidone to the internal standard against the concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the Risperidone standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and on different instruments.
-
-
Specificity: Analyze a placebo sample and a sample of Risperidone to ensure that there are no interfering peaks from excipients at the retention time of Risperidone.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions of known concentrations.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess the method's reliability.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, as per ICH guidelines.
References
- 1. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijpsr.info [ijpsr.info]
- 5. RP-HPLC Estimation of Risperidone in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone vs. Placebo for Schizophrenia: A Comparative Analysis of Double-Blind, Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of risperidone and placebo in the treatment of schizophrenia, drawing on data from pivotal double-blind, randomized controlled trials (RCTs). It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting a consolidated view of efficacy and safety data, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Executive Summary
Risperidone, a second-generation (atypical) antipsychotic, has demonstrated superior efficacy over placebo in managing the symptoms of schizophrenia in numerous clinical trials. Its therapeutic effects are primarily attributed to its potent antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] While proving effective, particularly in reducing positive symptoms, risperidone is associated with a distinct side-effect profile, including a higher incidence of extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia compared to placebo.[3][4][5] This guide synthesizes the evidence from key RCTs to provide a comprehensive benefit-risk assessment.
Efficacy Data
Clinical trial data consistently show that risperidone is more effective than placebo in reducing the overall symptoms of schizophrenia. Efficacy is typically measured by the change in total scores on the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). A clinical response is often defined as a 20% or greater reduction in these scores.
A Cochrane review incorporating 15 studies with 2,428 participants found that individuals receiving risperidone were significantly more likely to achieve clinical improvement compared to those on placebo. Specifically, the risperidone group had a 36% lower risk of not achieving a clinically significant improvement in psychotic symptoms.
Table 1: Comparative Efficacy of Risperidone vs. Placebo in Schizophrenia
| Outcome Measure | Risperidone Group | Placebo Group | Statistic (95% CI) | Source(s) |
| PANSS Total Score Change | -21.3 (SD 19.6) | -8.9 (SD 16.1) | p < 0.001 | |
| Clinical Response (>20% PANSS reduction) | 57% | 22% | - | |
| No Clinically Significant Improvement | - | - | RR: 0.64 (0.52 to 0.78) | |
| Leaving Study Early (All Causes) | - | - | RR: 0.69 (0.62 to 0.78) | |
| Leaving Study Early (Lack of Efficacy) | - | - | RR: 0.38 (0.20 to 0.73) |
Data are derived from various sources, including individual trials and meta-analyses. Response rates and score changes can vary based on dose and patient population.
Safety and Tolerability Data
While effective, risperidone treatment is associated with a higher incidence of adverse events compared to placebo. The most frequently reported side effects are related to its pharmacological activity, including dopamine blockade in pathways outside the mesolimbic system.
Table 2: Comparative Safety and Tolerability of Risperidone vs. Placebo
| Adverse Event | Risperidone Group | Placebo Group | Statistic (95% CI) | Source(s) |
| Any Adverse Event | 75-76% | 54% | - | |
| Extrapyramidal Symptoms (EPS) | ~23% | ~16% | RR: 1.56 (1.13 to 2.15) | |
| Weight Gain | - | - | RR: 5.14 (1.79 to 14.73) | |
| Raised Prolactin | - | - | RR: 12.54 (5.11 to 30.79) | |
| Somnolence | More Common | Less Common | - | |
| Dizziness | Higher Incidence | Lower Incidence | - | |
| Hypertonia | Higher Incidence | Lower Incidence | - |
RR = Risk Ratio; CI = Confidence Interval. Incidence rates are approximate and can vary by dose and study.
Experimental Protocols
The design of double-blind, randomized, placebo-controlled trials for risperidone in schizophrenia generally follows a standardized structure to ensure objectivity and minimize bias. Below is a summary of the methodology from representative pivotal trials, such as the North American trial by Marder and Meibach (1994) and the Canadian multicenter study by Chouinard et al. (1993).
1. Study Population:
-
Inclusion Criteria: Typically, adult inpatients or outpatients aged 18-65 with a DSM-III-R or DSM-IV diagnosis of chronic or acute schizophrenia. Patients are required to have a minimum baseline score on the PANSS or BPRS to ensure a moderate to severe level of illness.
-
Exclusion Criteria: Common exclusions include treatment-resistant schizophrenia (failure to respond to previous antipsychotics), significant medical or neurological disorders, substance dependency, and pregnancy.
2. Study Design:
-
Phase: Phase II or III, multicenter, double-blind, randomized, parallel-group design.
-
Washout Period: A single-blind placebo washout period of up to one week is often implemented before randomization to eliminate the effects of prior medications.
-
Randomization: Eligible patients are randomly assigned to receive either a fixed or flexible dose of risperidone, placebo, or sometimes an active comparator like haloperidol.
-
Blinding: Both patients and investigators (raters) are blinded to the treatment allocation to prevent bias in efficacy and safety assessments.
3. Intervention:
-
Treatment Arms: Multiple fixed-dose risperidone arms (e.g., 2, 6, 10, 16 mg/day), a placebo arm, and often an active control arm (e.g., haloperidol 20 mg/day).
-
Dose Titration: Doses are typically increased in fixed increments over the first week to the target maintenance dose, which is then continued for the remainder of the trial.
-
Duration: The treatment period is commonly 6 to 8 weeks to assess efficacy in the acute phase of illness.
4. Outcome Measures:
-
Primary Efficacy: The primary outcome is usually the change from baseline in the total PANSS score.
-
Secondary Efficacy: These include changes in PANSS subscales (positive, negative, general psychopathology), the Clinical Global Impression (CGI) scale, and the proportion of patients achieving a predefined clinical response.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, laboratory tests (including prolactin levels), and standardized rating scales for movement disorders, such as the Extrapyramidal Symptom Rating Scale (ESRS).
Visualizations
Mechanism of Action
Risperidone's therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The diagram below illustrates this dual mechanism. Schizophrenia's positive symptoms are linked to hyperactivity in the mesolimbic dopamine pathway. By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission, alleviating hallucinations and delusions. Simultaneously, its potent blockade of 5-HT2A receptors is thought to increase dopamine release in the prefrontal cortex, which may contribute to its efficacy against negative symptoms and a lower propensity for EPS compared to first-generation antipsychotics.
Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.
Experimental Workflow
The following diagram outlines the typical workflow of a double-blind, randomized, placebo-controlled trial for risperidone in schizophrenia, from patient recruitment to the final analysis.
Caption: Generalized workflow for a risperidone vs. placebo RCT.
References
- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Risperidone in the treatment of patients with chronic schizophrenia: a multi-national, multi-centre, double-blind, parallel-group study versus haloperidol. Risperidone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
A Comparative Analysis of the Side Effect Profiles of Risperidone and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the side effect profiles of the atypical antipsychotic Risperidone and the typical antipsychotic Haloperidol. The information presented is collated from a range of clinical trials and meta-analyses to support research and development in psychopharmacology.
Executive Summary
Risperidone, a second-generation (atypical) antipsychotic, and Haloperidol, a first-generation (typical) antipsychotic, are both effective in the management of schizophrenia and other psychotic disorders. However, their distinct pharmacological profiles result in significant differences in their adverse effect profiles. Generally, Risperidone is associated with a lower risk of extrapyramidal symptoms (EPS) but a higher risk of metabolic side effects and hyperprolactinemia compared to Haloperidol.[1][2][3] Haloperidol, conversely, is more frequently associated with motor side effects.[4][5]
Data Presentation: Side Effect Incidence
The following table summarizes the quantitative data on the incidence of key side effects associated with Risperidone and Haloperidol, derived from various clinical studies.
| Side Effect Category | Specific Side Effect | Risperidone | Haloperidol | Key Findings & Citations |
| Extrapyramidal Symptoms (EPS) | Overall EPS | 38% - 55.1% | 78% - 78.3% | Risperidone is associated with a significantly lower incidence of EPS compared to Haloperidol. The risk of EPS with risperidone is dose-dependent. |
| Akathisia | 19.7% | 36.8% | Haloperidol shows a higher frequency of akathisia. | |
| Parkinsonism | Incidence increases with dose, but generally lower than Haloperidol. | Higher incidence compared to Risperidone at clinically effective doses. | Mean changes in parkinsonism scores were significantly lower for Risperidone groups than the Haloperidol group. | |
| Dystonia | Can occur, but less frequent than with Haloperidol. | Higher risk of acute dystonic reactions. | Acute dystonic reactions occurred in patients receiving both medications. | |
| Antiparkinsonian Medication Use | 38% | 78% | A significantly higher percentage of patients on Haloperidol required antiparkinsonian medication. A meta-analysis also found significantly less prescribing of anticholinergic medication with risperidone therapy. | |
| Metabolic Side Effects | Weight Gain | Significant weight gain reported in multiple studies. | Generally considered weight-neutral or may cause weight loss. | Studies show a significant difference in weight change, with Risperidone causing weight gain and Haloperidol causing weight loss in some cases. |
| LDL Cholesterol | Increase from 124.30 to 158.30 (highly significant) | Increase from 119.77 to 139.00 | One study showed a highly significant increase in LDL cholesterol in the Risperidone group compared to the Haloperidol group. | |
| Triglycerides | Significant rise | Rise, but less significant than with Risperidone | Patients on Risperidone showed a significant rise in triglycerides compared to those on Haloperidol. | |
| Endocrine Side Effects | Hyperprolactinemia | Strong and sustained elevation. Median of 87.5 ng/ml in one study. | Significant elevation, but generally less pronounced than Risperidone. Median of 50.7 ng/ml in the same study. | Risperidone treatment leads to a higher risk of hyperprolactinemia than Haloperidol at clinically used dosages. Prolactin elevations were significantly greater with risperidone than with haloperidol. |
| Cardiovascular Side Effects | QTc Prolongation | Associated with a risk of QTc prolongation. | Also associated with QTc prolongation, particularly with intravenous administration. | Both drugs carry a risk, with one meta-analysis showing slightly higher odds of sudden cardiac death with Risperidone (OR 3.04) compared to Haloperidol (OR 2.97). |
| Orthostatic Hypotension | May occur, especially during the initial titration period. | Can cause orthostatic hypotension, particularly in the early phase of treatment. | Both medications can cause a drop in blood pressure upon standing. | |
| Other Side Effects | Sedation/Somnolence | Can cause sedation. | Generally more sedating than Risperidone at equivalent doses. | Studies suggest that low-potency first-generation antipsychotics like chlorpromazine are more sedating than high-potency ones like haloperidol. Risperidone is generally less sedating than lower-potency atypical antipsychotics. |
Experimental Protocols
While detailed experimental protocols require access to the full-text articles of the cited studies, the general methodologies employed in comparative trials of Risperidone and Haloperidol typically involve:
-
Study Design: Randomized, double-blind, parallel-group clinical trials are the gold standard for comparing the efficacy and safety of these two drugs.
-
Participant Population: Studies typically enroll adult patients diagnosed with schizophrenia or other psychotic disorders according to established diagnostic criteria (e.g., DSM-IV/5). Drug-naïve patients are often included to avoid the confounding effects of prior medication.
-
Intervention: Patients are randomly assigned to receive either Risperidone or Haloperidol. Dosages are often flexible within a specified range to allow for clinical optimization. For example, Risperidone doses may range from 4-12 mg/day, while Haloperidol doses may range from 5-20 mg/day.
-
Duration: The treatment period in these trials typically ranges from 4 to 12 weeks to assess short-term side effects. Longer-term studies are also conducted to evaluate chronic side effects.
-
Outcome Measures:
-
Extrapyramidal Symptoms: Assessed using standardized rating scales such as the Extrapyramidal Symptom Rating Scale (ESRS) or the Simpson-Angus Scale (SAS). The use of anticholinergic medication to treat EPS is also a key outcome measure.
-
Metabolic Parameters: Measurements of body weight, Body Mass Index (BMI), fasting blood glucose, and lipid profiles (total cholesterol, LDL, HDL, triglycerides) are taken at baseline and at regular intervals throughout the study.
-
Prolactin Levels: Serum prolactin concentrations are measured at baseline and at various time points during treatment.
-
Cardiovascular Effects: Electrocardiograms (ECGs) are monitored to assess for changes in heart rate, blood pressure, and QTc interval.
-
Sedation: Assessed through patient-reported outcomes and clinical observation.
-
Mandatory Visualization
Signaling Pathways
The differing side effect profiles of Risperidone and Haloperidol can be attributed to their distinct receptor binding affinities, particularly at dopamine D2 and serotonin 5-HT2A receptors.
References
- 1. Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone versus haloperidol - I: meta-analysis of efficacy and safety - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Haloperidol versus risperidone for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency of Extrapyramidal Adverse Reactions in Schizophrenic Outpatients Treated with Risperidone, Olanzapine, Quetiapine or Haloperidol : Results of the EIRE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
A Comparative Guide to Risperidone Quantification: A Cross-Validation of Assay Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Risperidone is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of various analytical methods for Risperidone quantification, supported by experimental data and detailed protocols.
The selection of an appropriate assay for Risperidone quantification hinges on the specific requirements of the study, including desired sensitivity, sample matrix, throughput, and available instrumentation. This guide explores the principles, performance characteristics, and experimental workflows of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Performance of Risperidone Quantification Methods
The following table summarizes the key performance characteristics of different assay methods for the quantification of Risperidone, and in many cases, its active metabolite, 9-hydroxyrisperidone. The data presented is a synthesis from multiple validation studies.
| Parameter | HPLC-UV | LC-MS/MS & UPLC-MS/MS | Spectrophotometric |
| Linearity Range | 4.0 - 275.0 µg/mL[1] | 0.2 - 500.0 ng/mL[2][3] | 5.0 - 40.0 µg/mL[4] |
| Limit of Detection (LOD) | 0.48 µg/mL[1] | 0.25 ng/mL | 1.012 µg/mL |
| Limit of Quantification (LOQ) | 1.59 µg/mL | 0.2 ng/mL | 3.036 µg/mL |
| Accuracy (% Recovery) | 99.00 - 101.12% | Inter-day accuracy: 95.24 - 107.68% | 102 ± 0.188% |
| Precision (% RSD) | < 3.27% | Intra- and inter-day precision: 1.1% - 8.2% | < 2% |
| Sample Matrix | Bulk powder, pharmaceutical formulations | Human plasma, rat plasma | Bulk drug, pharmaceutical formulations |
| Specificity/Selectivity | Selective for Risperidone, no interference from excipients | High selectivity, confirmed by analyzing blank plasma | Susceptible to interference from other absorbing compounds |
| Instrumentation Cost | Lower | Higher | Lower |
| Throughput | Lower, longer run times | Higher, shorter run times | Higher |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for the analysis of Risperidone in bulk drug and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Supelcosil LC8 DB column (250 mm × 4.6 mm i.d., 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Chlordiazepoxide hydrochloride (Internal Standard)
Procedure:
-
Mobile Phase Preparation: A mixture of methanol and 0.1 M ammonium acetate (pH 5.50) in a 60:40 (v/v) ratio.
-
Standard Solution Preparation: Prepare a stock solution of Risperidone in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: For tablets, weigh and finely powder ten tablets. An amount of powder equivalent to one tablet is dissolved in the mobile phase, sonicated, and filtered.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Detection wavelength: 274 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention times for Risperidone and the internal standard are approximately 5.89 and 7.65 minutes, respectively.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of Risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices such as plasma.
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Olanzapine (Internal Standard)
Procedure:
-
Mobile Phase Preparation: A mobile phase consisting of acetonitrile with 0.1% formic acid and 5 mM ammonium acetate buffer with 0.1% formic acid (80:20, v/v).
-
Standard Solution Preparation: Prepare stock solutions of Risperidone, 9-hydroxyrisperidone, and the internal standard in methanol. Prepare working solutions by diluting the stock solutions.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 1 mL of water to dilute the sample.
-
Perform protein precipitation or solid-phase extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Flow rate: 0.5 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 411.3 > 191.31 for Risperidone and m/z 426.58 > 207.29 for 9-hydroxyrisperidone.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
The choice between HPLC-UV, LC-MS/MS, and other methods for Risperidone quantification is multifaceted. For routine quality control of pharmaceutical formulations where high concentrations are expected, HPLC-UV provides a reliable and economical solution. In contrast, for pharmacokinetic and clinical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, LC-MS/MS or UPLC-MS/MS are the methods of choice. Spectrophotometric methods, while simple and rapid, are generally less specific and may not be suitable for all applications. Ultimately, the method should be validated according to the specific analytical requirements to ensure accurate and reliable results.
References
- 1. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
A comparative study of the metabolic side effects of Risperidone and Quetiapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic side effects associated with two widely prescribed second-generation antipsychotics, Risperidone and Quetiapine. The information presented is synthesized from a range of clinical trials and meta-analyses to support research and development in psychopharmacology. This document details the quantitative differences in metabolic outcomes, outlines common experimental protocols used in such comparative studies, and illustrates key biological pathways and workflows.
Introduction and Mechanisms of Action
Risperidone and Quetiapine are atypical antipsychotics effective in treating schizophrenia and other psychotic disorders. Their therapeutic action is primarily mediated through dopamine D2 and serotonin 5-HT2A receptor antagonism. However, their broader receptor binding profiles, which include interactions with histaminergic (H1), adrenergic (α1, α2), and muscarinic receptors, contribute to a range of side effects, most notably metabolic dysregulation.[1][2][3]
Metabolic side effects, including weight gain, hyperglycemia, and dyslipidemia, are significant concerns in long-term treatment, potentially increasing the risk for cardiovascular disease and type 2 diabetes.[4][5] The propensity for these adverse effects varies among atypical antipsychotics. Understanding the differential metabolic impact of Risperidone and Quetiapine is crucial for clinical decision-making and the development of safer therapeutic agents. The primary mechanism for weight gain is believed to be the blockade of histamine H1 and serotonin 5-HT2C receptors, which play roles in regulating appetite and satiety.
Comparative Clinical Data
The following tables summarize quantitative data from comparative studies on the key metabolic parameters affected by Risperidone and Quetiapine.
Weight Gain
Weight gain is one of the most common metabolic side effects of atypical antipsychotics. While both drugs are associated with weight gain, the extent can differ. Some studies suggest Quetiapine may lead to more significant weight gain than Risperidone, particularly in adolescent populations. However, other meta-analyses place them in a similar, intermediate-risk category.
| Parameter | Risperidone | Quetiapine | Study Details & Duration | Citation |
| Mean Weight Change | +3.6 kg | +3.7 kg | 24-week, open-label, randomized study in patients with schizophrenia. | |
| Mean Weight Change | +2.68 kg | +1.91 kg | Meta-analysis of studies ≤6 weeks in duration with AP-naive patients. | |
| Patients with >10% Weight Gain | Less frequent | More frequent | 6-week trial in first-onset psychosis adolescents. | |
| Patients with >5% Weight Gain | 17% | 13% | 8-week randomized study. | |
| BMI Increase | Significant increase noted. | Significant increase noted. | Network meta-analysis comparing multiple antipsychotics. |
Glucose Metabolism
Alterations in glucose metabolism, including insulin resistance and hyperglycemia, are serious concerns. Studies indicate that both Risperidone and Quetiapine can adversely affect glucose control, though the risk is generally considered moderate and lower than that associated with olanzapine or clozapine.
| Parameter | Risperidone | Quetiapine | Study Details & Duration | Citation |
| Fasting Glucose Change | +4.4 mg/dL (statistically significant) | +3.2 mg/dL (statistically significant) | 24-week study. No significant difference between groups. | |
| AUC 0-2h Glucose Change | +18.8 mg/dL·h (statistically significant) | +9.1 mg/dL·h (not statistically significant) | 24-week study. | |
| HOMA-IR Change (Insulin Resistance) | +16.8% (statistically significant) | +6.4% (not statistically significant) | 24-week study. | |
| HbA1c Change | +0.07% (statistically significant) | +0.12% (statistically significant) | 24-week study. Changes were within the normal range. | |
| Risk of Type 2 Diabetes | Moderate risk | Moderate risk | Meta-analysis of over 270,000 subjects. |
Lipid Profile
Dyslipidemia, characterized by elevated triglycerides and altered cholesterol levels, is another component of metabolic syndrome associated with these medications. The effects on lipids appear to be variable across studies.
| Parameter | Risperidone | Quetiapine | Study Details & Duration | Citation |
| Triglycerides | Moderate increase. | Moderate increase. | Scoping reviews and meta-analyses. | |
| Total Cholesterol | Moderate increase. | Moderate increase. | Scoping review. | |
| LDL Cholesterol | Elevated, but to a lesser extent than olanzapine. | Increase observed. | Scoping review and network meta-analysis. | |
| HDL Cholesterol | Modest decrease. | Reduction observed, even at low doses. | Scoping review and meta-analysis. |
Incidence of Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Long-term studies show that both drugs can increase the incidence of metabolic syndrome.
| Parameter | Risperidone | Quetiapine XR | Study Details & Duration | Citation |
| New Cases of Metabolic Syndrome | 23.2% of patients developed metabolic syndrome. | 7.4% of patients developed metabolic syndrome. | 12-month, double-blind, active-controlled studies. Note: These were separate studies comparing each drug to Lurasidone, not to each other directly. |
Experimental Protocols
To ensure the validity and reproducibility of findings, comparative studies on antipsychotic metabolic effects typically employ rigorous methodologies. A representative protocol for a randomized controlled trial (RCT) is outlined below.
Objective: To compare the effects of Risperidone and Quetiapine on metabolic parameters in patients with schizophrenia over a 24-week period.
Study Design: A 24-week, multicenter, randomized, open-label, parallel-group study.
Participant Selection:
-
Inclusion Criteria: Patients aged 18-65 with a DSM-IV/V diagnosis of schizophrenia; clinically stable; able to provide informed consent.
-
Exclusion Criteria: Concomitant medical conditions that could affect metabolic parameters (e.g., pre-existing diabetes, significant cardiovascular disease); pregnancy; substance abuse; current treatment with medications known to affect glucose or lipid metabolism.
Intervention:
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either flexible-dose Risperidone (e.g., 2–6 mg/day) or Quetiapine (e.g., 200–800 mg/day).
-
Washout Period: A washout period for previous antipsychotic medication may be required for drug-naive patients or those switching medications.
-
Dose Titration: Dosing is typically flexible and adjusted by the treating clinician based on efficacy and tolerability.
Data Collection and Outcome Measures:
-
Baseline Assessment (Week 0): Collection of demographic data, clinical ratings (e.g., PANSS), and baseline metabolic parameters.
-
Metabolic Monitoring:
-
Weight/BMI: Measured at baseline and at regular intervals (e.g., weeks 4, 8, 12, 16, 24).
-
Fasting Labs: Fasting plasma glucose, HbA1c, and a full lipid profile (total cholesterol, LDL, HDL, triglycerides) are measured at baseline, week 12, and week 24.
-
Oral Glucose Tolerance Test (OGTT): May be performed at baseline and end-of-study to assess glucose tolerance and insulin resistance (HOMA-IR).
-
-
Follow-up Visits: Scheduled throughout the study to monitor clinical symptoms, side effects, and medication adherence.
Statistical Analysis: The primary analysis typically involves comparing the change from baseline to endpoint (e.g., 24 weeks) in key metabolic variables between the two treatment groups using mixed-effects models for repeated measures (MMRM) or analysis of covariance (ANCOVA).
Conclusion
Both Risperidone and Quetiapine are associated with a moderate risk of metabolic side effects, including weight gain, glucose dysregulation, and dyslipidemia. The available data suggest subtle but potentially clinically meaningful differences between the two agents. For instance, some evidence points to a slightly higher risk of significant weight gain with Quetiapine in certain populations, while Risperidone may have a more pronounced effect on insulin resistance as measured by HOMA-IR in some studies. However, across many large-scale analyses, their overall metabolic risk profiles are often considered comparable and intermediate relative to other second-generation antipsychotics.
These findings underscore the critical need for baseline and ongoing metabolic monitoring for all patients initiated on either Risperidone or Quetiapine. For drug development professionals, these comparisons highlight the ongoing challenge of dissociating therapeutic efficacy from metabolic liability and emphasize the value of designing novel antipsychotics with more favorable metabolic profiles. Future research should continue to explore the underlying mechanisms to identify new targets for safer and more effective treatments.
References
Risperidone in Treatment-Resistant Depression: A Comparative Analysis of Adjunctive Therapy Versus Monotherapy
For Immediate Release
A comprehensive review of the available clinical data underscores the efficacy of risperidone as an adjunctive therapy for patients with treatment-resistant depression (TRD). When added to an ongoing antidepressant regimen, low-dose risperidone has been shown to significantly improve response and remission rates. In contrast, there is a notable lack of robust clinical evidence to support the use of risperidone as a monotherapy for this patient population.
This guide provides a detailed comparison of risperidone's role as an adjunctive treatment versus its potential as a monotherapy in TRD, targeting researchers, scientists, and drug development professionals. The analysis is based on a systematic review of published clinical trials and meta-analyses.
Adjunctive Risperidone: A Robust Evidence Base
Numerous randomized controlled trials (RCTs) and subsequent meta-analyses have established the utility of adding risperidone to an existing antidepressant in patients who have not responded adequately to at least one prior antidepressant trial.[1][2][3][4][5]
Quantitative Efficacy Data
The efficacy of adjunctive risperidone is demonstrated by statistically significant improvements in key depression metrics, such as the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS). The tables below summarize the quantitative outcomes from pivotal studies.
| Study/Meta-Analysis | N | Treatment Group | Comparator Group | Primary Outcome Measure | Response Rate (%) | Remission Rate (%) |
| Mahmoud et al. (2007) | 274 | Risperidone (1-2 mg/day) + Antidepressant | Placebo + Antidepressant | HRSD-17 | 46.2% | 24.5% |
| Keitner et al. (2009) | 97 | Risperidone (0.5-3 mg/day) + Antidepressant | Placebo + Antidepressant | MADRS | 54.8% | 51.6% |
| Chen et al. (2014) (Meta-Analysis) | 4422 | Atypical Antipsychotics (including Risperidone) + Antidepressant | Placebo + Antidepressant | Standardized Mean Difference (SMD) | - | - |
| Spielgel et al. (2013) (Meta-Analysis) | - | Risperidone + Antidepressant | Placebo + Antidepressant | Odds Ratio (OR) for Remission | - | 2.37 |
Response is typically defined as a ≥50% reduction in a depression rating scale score from baseline. Remission is defined as a score below a certain threshold on a depression rating scale (e.g., HAM-D ≤ 7 or MADRS ≤ 10).
Experimental Protocols for Adjunctive Therapy Studies
The methodologies of the key clinical trials evaluating adjunctive risperidone in TRD share common features.
A Typical Experimental Workflow for an Adjunctive Therapy Trial:
-
Inclusion Criteria: Adult outpatients (typically 18-65 years) with a primary diagnosis of non-psychotic Major Depressive Disorder (MDD) according to DSM-IV or DSM-5 criteria. Patients must have a history of non-response to at least one, and sometimes two or more, adequate trials of antidepressant monotherapy.
-
Exclusion Criteria: Common exclusions include a primary diagnosis of other psychiatric disorders (e.g., bipolar disorder, schizophrenia), substance use disorders, and significant medical conditions that could interfere with the study.
-
Study Design: Most are multicenter, randomized, double-blind, placebo-controlled trials. Following a screening phase, eligible patients often enter a prospective antidepressant treatment phase to confirm treatment resistance. Those who do not respond are then randomized to receive either a flexible dose of risperidone (commonly starting at 0.5 mg/day and titrating up to 2-3 mg/day) or a placebo, in addition to their ongoing antidepressant.
-
Outcome Measures: The primary efficacy endpoints are typically the change in total score on a standardized depression rating scale, such as the MADRS or HAM-D, from baseline to the end of the study. Secondary outcomes often include response and remission rates.
Risperidone Monotherapy: An Evidence Gap
In stark contrast to the wealth of data on adjunctive therapy, there is a significant lack of high-quality, placebo-controlled clinical trials evaluating the efficacy of risperidone as a monotherapy for treatment-resistant, non-psychotic major depressive disorder. The existing literature on risperidone monotherapy in depression is primarily focused on patients with psychotic depression, a distinct clinical entity.
Mechanism of Action: The Rationale for Adjunctive Use
The therapeutic effects of risperidone in depression are thought to be mediated by its unique receptor binding profile. It acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors. The blockade of 5-HT2A receptors is hypothesized to enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants.
Proposed Signaling Pathway for Risperidone's Antidepressant Effects:
Conclusion
The current body of evidence strongly supports the use of low-dose risperidone as an effective adjunctive therapy for patients with treatment-resistant depression who have not responded to antidepressant monotherapy. This approach is associated with significant improvements in both response and remission rates.
Conversely, there is a clear lack of evidence from robust clinical trials to support the use of risperidone as a monotherapy for this condition. Future research, including head-to-head trials, would be necessary to establish the efficacy of risperidone as a standalone treatment for TRD and to directly compare it with adjunctive strategies. For now, the data firmly position risperidone as a valuable tool for augmentation rather than a first-line monotherapy in the management of treatment-resistant depression.
References
- 1. Use of risperidone as augmentation treatment for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 4. scilit.com [scilit.com]
- 5. Adjunctive Atypical Antipsychotic Treatment for Major Depressive Disorder: A Meta-Analysis of Depression, Quality of Life, and Safety Outcomes | PLOS Medicine [journals.plos.org]
Generic vs. Brand-Name Risperidone: A Comparative Analysis of Clinical Efficacy
An objective guide for researchers, scientists, and drug development professionals on the clinical equivalence of generic and brand-name risperidone, supported by experimental data and detailed methodologies.
The introduction of generic risperidone has offered a cost-effective alternative to the brand-name medication, Risperdal®, for the management of schizophrenia and other psychiatric conditions. However, questions regarding the clinical equivalence of these formulations persist within the scientific community. This guide provides a comprehensive comparison of the clinical efficacy of generic versus brand-name risperidone, drawing upon available bioequivalence studies and clinical data.
Bioequivalence and Pharmacokinetic Profiles
For a generic drug to be approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA), it must demonstrate bioequivalence to its brand-name counterpart. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions. Bioequivalence is typically assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Several studies have been conducted to evaluate the bioequivalence of various generic formulations of risperidone to the brand-name product. The results of these studies are summarized in the table below.
Table 1: Comparison of Pharmacokinetic Parameters of Generic vs. Brand-Name Risperidone
| Study | Formulation | Cmax (ng/mL) (Mean ± SD) | AUC (ng·hr/mL) (Mean ± SD) | 90% Confidence Interval for Cmax Ratio | 90% Confidence Interval for AUC Ratio | Conclusion on Bioequivalence |
| Mahatthanatrakul et al. (2008)[1] | Brand-Name (Innovator) | 31.11 ± 17.24 | 160.64 ± 152.89 (AUC0→48) | 89.39% - 112.99% | 80.02% - 107.28% | Bioequivalent |
| Generic (Iperdal®) | 32.58 ± 19.77 | 144.03 ± 127.37 (AUC0→48) | ||||
| Liu et al. (2010)[2] | Brand-Name (Reference) | Not explicitly stated | Not explicitly stated | 97.0% - 124.0% (Risperidone) | 92.7% - 115.1% (AUCt, Risperidone) | Bioequivalent |
| Generic (Test) | 104.4% - 117.7% (9-hydroxy-risperidone) | 101.0% - 113.7% (AUCt, 9-hydroxy-risperidone) | ||||
| Boonleang et al. (2011)[3] | Brand-Name (Reference) | Not explicitly stated | Not explicitly stated | Within 80% - 125% | Within 80% - 125% | Bioequivalent |
| Generic (Test) |
Note: Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; SD = Standard Deviation. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test (generic) and reference (brand-name) products must fall within the range of 80% to 125% to establish bioequivalence.
The data presented in these studies generally support the bioequivalence of the tested generic risperidone formulations to the brand-name product. However, it is important to note that not all generic versions may have been subjected to the same level of scrutiny, and some studies have raised concerns about the bioequivalence of certain formulations. For instance, one study found a lack of bioequivalence between a generic oral solution and the originator tablets[4].
Clinical Efficacy and Safety
While bioequivalence studies in healthy volunteers are the cornerstone of generic drug approval, the ultimate validation of a generic product lies in its clinical performance in patients. Several retrospective and observational studies have compared the clinical effectiveness and safety of brand-name and generic risperidone in patients with schizophrenia.
Table 2: Summary of Clinical Efficacy and Safety Data
| Study | Population | Key Findings |
| de la Figuera et al. (2005)[5] | Elderly patients with neuropsychiatric disorders | A trend towards lower efficacy and a significantly higher frequency of adverse effects were observed after switching from brand-name to a similar-risperidone. |
| Chien et al. (2017) | Patients with schizophrenia in Taiwan | Patients treated with brand-name risperidone required lower daily doses compared to those on generic risperidone (2.14mg vs. 2.61mg). However, rates of treatment discontinuation, augmentation, and hospitalization were similar. |
| Lessing et al. (2015) | Patients with schizophrenia in New Zealand | No significant differences in patterns of healthcare utilization were observed between patients who switched to generic risperidone and those who remained on the brand-name product following a policy change. |
These clinical studies present a mixed picture. While some real-world data suggest no significant difference in overall healthcare utilization, other studies indicate potential differences in required dosages and the incidence of adverse effects. These discrepancies may be attributable to various factors, including the specific generic product used, patient characteristics, and the study methodology.
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for risperidone follows a standardized protocol to ensure the reliability of the results.
Objective: To compare the rate and extent of absorption of a generic risperidone formulation (test) with the brand-name risperidone (reference) in healthy adult volunteers.
Study Design:
-
Design: Single-dose, randomized, two-period, two-sequence, crossover design.
-
Blinding: Open-label.
-
Washout Period: A sufficient washout period (typically 2 weeks) is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
Study Population:
-
Healthy adult male and/or non-pregnant, non-lactating female volunteers.
-
Subjects are screened for any underlying medical conditions and must meet specific inclusion and exclusion criteria.
Procedure:
-
After an overnight fast, subjects receive a single oral dose of either the test or the reference risperidone formulation.
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
The concentration of risperidone and its active metabolite, 9-hydroxyrisperidone, in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for both formulations: Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity).
-
Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC.
Clinical Trial Protocol (General Outline)
Clinical trials evaluating the efficacy and safety of risperidone in patients with schizophrenia generally adhere to the following structure.
Objective: To evaluate the efficacy and safety of risperidone in the treatment of acute exacerbations of schizophrenia.
Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Typically 6 to 8 weeks.
Study Population:
-
Patients diagnosed with schizophrenia according to established diagnostic criteria (e.g., DSM-IV or DSM-5).
-
Patients are typically experiencing an acute psychotic episode.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous patient population.
Procedure:
-
After a washout period from previous antipsychotic medications, patients are randomly assigned to receive either risperidone or a placebo.
-
The dose of risperidone is typically flexible and titrated based on clinical response and tolerability.
-
Efficacy is assessed at baseline and at regular intervals throughout the study using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS).
-
Safety and tolerability are monitored through the recording of adverse events, vital signs, laboratory tests, and assessments for extrapyramidal symptoms.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the total PANSS score.
-
Secondary Efficacy Endpoints: Changes in PANSS subscale scores, Clinical Global Impression (CGI) scale scores, and response rates (defined as a certain percentage reduction in the PANSS total score).
-
Safety Endpoints: Incidence and severity of adverse events, including extrapyramidal symptoms.
Visualizations
Risperidone Signaling Pathway
Caption: Risperidone's mechanism of action.
Experimental Workflow for a Bioequivalence Study
Caption: A typical bioequivalence study workflow.
Conclusion
The available evidence from pharmacokinetic studies largely supports the bioequivalence of many generic risperidone formulations to the brand-name product, Risperdal®. This suggests that, in terms of drug delivery to the bloodstream, these generics are comparable to the original. However, the clinical data presents a more nuanced picture. While some studies show no significant differences in overall clinical outcomes, others report variations in required dosages and adverse event profiles.
For researchers, scientists, and drug development professionals, it is crucial to recognize that "generic" is not a monolithic category. The quality and performance of generic drugs can vary between manufacturers. Therefore, while bioequivalence data provides a strong foundation for interchangeability, ongoing pharmacovigilance and real-world effectiveness studies are essential to ensure that all generic risperidone products consistently meet the highest standards of safety and efficacy. When designing clinical trials or interpreting data, it is important to consider the specific generic formulation being used.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and bioequivalence of two tablet formulations of 2 mg risperidone in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of brand-risperidone versus similar-risperidone in elderly patients with neuropsychiatric disorders: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the receptor binding profiles of Risperidone and other atypical antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the receptor binding profiles of risperidone and other prominent atypical antipsychotics. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows, this document serves as a valuable resource for understanding the nuanced pharmacological differences that underpin the therapeutic and side-effect profiles of these critical medications.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone compared to other commonly prescribed atypical antipsychotics. A lower Ki value indicates a higher binding affinity. This data is crucial for predicting a drug's potency at specific receptors and for understanding its overall pharmacological fingerprint.
| Receptor Subtype | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Ziprasidone | Clozapine |
| Dopamine Receptors | ||||||
| D1 | 240[1] | 31[2] | 990 | 410[2] | 9.5[2] | 85 |
| D2 | 3.2 | 11 | 380 | 0.34 | 4.8 | 125 |
| D3 | - | - | - | 0.8 | - | - |
| D4 | 7.3 | - | 2020 | 44 | - | 24 |
| Serotonin Receptors | ||||||
| 5-HT1A | 420 | - | 390 | 1.7 | Agonist | 120 |
| 5-HT2A | 0.2 | - | 640 | 3.4 | High Affinity | 5.4 |
| 5-HT2C | 50 | - | 1840 | 15 | High Affinity | 9.4 |
| Adrenergic Receptors | ||||||
| α1 | 5 | - | - | 57 | Low Affinity | 1.6 |
| α2 | 16 | - | - | - | - | 90 |
| Histamine Receptors | ||||||
| H1 | 20 | - | - | 61 | Low Affinity | - |
| Muscarinic Receptors | ||||||
| M1 | >10,000 | - | - | >1000 | Low Affinity | 6.2 |
Key Insights from Receptor Binding Profiles
Risperidone is characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. This dual action is a hallmark of many atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.
In comparison:
-
Olanzapine also exhibits high affinity for D2 and 5-HT2A receptors but has a more complex profile with significant binding to other receptors, which may explain its broader efficacy and metabolic side effects.
-
Quetiapine is a relatively weak D2 antagonist but has a high affinity for histamine H1 receptors, contributing to its sedative properties.
-
Aripiprazole has a unique mechanism as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is thought to modulate dopaminergic activity, reducing it in areas of excess and increasing it where it is deficient.
-
Ziprasidone is a potent 5-HT2A antagonist with a high 5-HT2A/D2 affinity ratio, and it also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
-
Clozapine has a complex and broad receptor binding profile with relatively low D2 affinity but high affinity for multiple other receptors, which is believed to be responsible for its unique efficacy in treatment-resistant schizophrenia and its significant side-effect profile.
Experimental Protocols
The receptor binding affinities presented in this guide are primarily determined using radioligand binding assays . This technique is considered the gold standard for quantifying the interaction between a drug and its target receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source:
-
Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue through homogenization and centrifugation.
-
-
Incubation:
-
A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., risperidone or another atypical antipsychotic) are added to the incubation mixture.
-
The incubation is allowed to proceed for a specific time at a controlled temperature to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the resulting competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and the experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
References
Safety Operating Guide
Essential Safety and Disposal Plan for Abaperidone
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of abaperidone, a novel investigational compound. Adherence to these procedures is critical for minimizing health risks and preventing environmental contamination.
Disclaimer: As specific safety and disposal information for this compound is not widely available, these procedures are based on general best practices for pharmaceutical and chemical waste disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound if available, for definitive guidance.
I. Hazard Profile and Personal Protective Equipment (PPE)
Given its status as an investigational drug, this compound should be handled as a potentially hazardous substance. All personnel must use standard laboratory PPE when handling this compound for any purpose, including disposal.
| PPE Requirement | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | A properly fitted respirator may be necessary if handling powders or creating aerosols. Consult your institution's EHS office for specific guidance. |
II. Step-by-Step Disposal Procedure
The primary objective for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.
-
Segregation of Waste:
-
Unused or Expired Pure this compound: Keep in its original or a clearly labeled, sealed container.
-
Contaminated Materials: All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves, bench paper) must be placed into a designated hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol). This rinsate must be collected and treated as hazardous liquid waste[1]. After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
-
-
Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure all containers are kept closed except when adding waste.
-
-
Final Disposal:
III. Spill Management Protocol
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Solid Spills: Carefully sweep or scoop the material to avoid raising dust.
-
Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
IV. Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies.[3] Key regulations include:
-
Environmental Protection Agency (EPA): Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.
Healthcare facilities and research laboratories must adhere to these regulations, which include a ban on flushing hazardous pharmaceutical waste and specific training requirements for personnel handling such waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
Essential Safety and Logistical Information for Handling Abaperidone
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Abaperidone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
Due to its nature as a potent antipsychotic compound, this compound requires stringent PPE protocols to minimize exposure risk. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Energy Activities (e.g., weighing, preparing solutions in a contained environment) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination. - Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs. - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A fit-tested N95 respirator is recommended, especially when handling powders outside of a containment enclosure. |
| High-Energy Activities (e.g., sonication, vortexing, potential for aerosol generation) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Impermeable disposable gown. - Eye/Face Protection: Full-face shield over chemical splash goggles. - Respiratory Protection: A powered air-purifying respirator (PAPR) with a HEPA filter is recommended to provide a higher level of protection against aerosols. |
| Spill Cleanup | - Gloves: Double-gloving with heavy-duty, chemical-resistant gloves over chemotherapy-rated nitrile gloves. - Gown: Impermeable, disposable coveralls ("bunny suit"). - Eye/Face Protection: Full-face shield and chemical splash goggles. - Respiratory Protection: A PAPR or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. - Footwear: Disposable, slip-resistant shoe covers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Personnel handling the package should wear single-use nitrile gloves.
-
Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area, away from incompatible materials.
2. Engineering Controls:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
For larger quantities or more hazardous operations, a containment isolator is recommended.
-
Ensure negative pressure in the handling area relative to adjacent spaces to prevent contamination spread.
3. Weighing and Solution Preparation:
-
Perform these tasks in a ventilated enclosure.
-
Use dedicated, calibrated equipment.
-
Employ a "wetting" technique (e.g., adding a small amount of solvent to the powder) to reduce dust generation before transfer.
4. Decontamination and Cleaning:
-
All surfaces and equipment in contact with this compound must be decontaminated.
-
A validated cleaning procedure should be in place. A common approach involves an initial wash with a suitable solvent to solubilize the compound, followed by a cleaning agent, and then a final rinse.
-
For spills, use a spill kit containing absorbent materials, deactivating agents (if known), and appropriate PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, weigh boats, pipette tips) | - Place in a dedicated, clearly labeled, sealed hazardous waste container lined with a heavy-duty plastic bag. - Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | - Collect in a dedicated, sealed, and properly labeled hazardous waste container. - The container should be compatible with the solvents used. - Do not dispose of down the drain. |
| Sharps Waste (e.g., contaminated needles, syringes) | - Place in a designated, puncture-resistant sharps container for hazardous pharmaceutical waste. |
| Grossly Contaminated Items (e.g., spilled powder) | - Carefully collect using appropriate tools (e.g., wetted absorbent pads) and place in the solid hazardous waste container. |
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Protocols and Visualizations
Signaling Pathway of this compound
This compound is an atypical antipsychotic, and its mechanism of action is believed to involve the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates this proposed signaling pathway.
Experimental Workflow: Weighing and Dissolving this compound
The following diagram outlines a standard workflow for safely weighing and dissolving a potent compound like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
